molecular formula C12H15NO4 B12374624 3-Hydroxycarbofuran-d3

3-Hydroxycarbofuran-d3

Cat. No.: B12374624
M. Wt: 240.27 g/mol
InChI Key: RHSUJRQZTQNSLL-HPRDVNIFSA-N
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Description

3-Hydroxycarbofuran-d3 is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO4

Molecular Weight

240.27 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate

InChI

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3

InChI Key

RHSUJRQZTQNSLL-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2O)(C)C

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxycarbofuran-d3: Properties, Analysis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Hydroxycarbofuran-d3, a deuterated analog of a major metabolite of the carbamate insecticide, carbofuran. This document details its application as an internal standard in analytical methodologies, provides exemplary experimental protocols, and illustrates the metabolic pathway of its parent compound.

Core Chemical Properties

This compound is a stable isotope-labeled form of 3-hydroxycarbofuran. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but mass-shifted, allowing for precise differentiation.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (methyl-d3)carbamate[1]
CAS Number 1794759-59-3[2][3]
Molecular Formula C₁₂H₁₂D₃NO₄[2]
Molecular Weight 240.27 g/mol [2][3]
Purity Typically ≥98%[4][5]
Appearance White to off-white solid[6]
Solubility Soluble in methanol and chloroform[6][7]
Storage Recommended at -20°C[6]

Role as a Deuterated Internal Standard

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are invaluable. They serve as internal standards to correct for variations that can occur during sample preparation and analysis. Because the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention. This co-elution and similar behavior allow for more accurate and precise quantification of the target analyte.[2][5]

Metabolic Pathway of Carbofuran

3-Hydroxycarbofuran is a primary metabolite of carbofuran, a broad-spectrum insecticide. The metabolic conversion of carbofuran is a critical aspect of its toxicology and environmental fate. The primary metabolic transformation involves the oxidation of the furan ring to form 3-hydroxycarbofuran. This metabolite is also an active cholinesterase inhibitor.[7] The following diagram illustrates the metabolic pathway of carbofuran.

Carbofuran Metabolism Carbofuran Carbofuran Metabolite 3-Hydroxycarbofuran Carbofuran->Metabolite Oxidation (CYP450 enzymes) Further_Metabolism Further Metabolites (e.g., 3-ketocarbofuran) Metabolite->Further_Metabolism Oxidation

Caption: Metabolic pathway of Carbofuran to 3-Hydroxycarbofuran.

Experimental Protocols

The following are representative experimental protocols for the analysis of 3-hydroxycarbofuran, in which this compound would be used as an internal standard. These methods are based on established analytical procedures for carbofuran and its metabolites.

UPLC-MS/MS Method for the Determination of 3-Hydroxycarbofuran in Biological Matrices

This protocol is adapted from a method for the analysis of carbofuran and 3-hydroxycarbofuran in duck liver and is suitable for other biological tissues.[1][3]

Sample Preparation:

  • Homogenize 1.0 g of the tissue sample with 4.0 mL of acetonitrile.

  • Add a known concentration of this compound (internal standard) to the homogenate.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • 3-Hydroxycarbofuran: m/z 238.1 → 181.1

    • This compound: m/z 241.1 → 184.1

UPLC-MS/MS Workflow Start Sample Homogenization Spike Spike with this compound (Internal Standard) Start->Spike Extraction Acetonitrile Extraction Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporation Evaporation & Reconstitution Centrifuge->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis

Caption: Workflow for UPLC-MS/MS analysis.

HPLC-DAD Method for the Determination of 3-Hydroxycarbofuran

This protocol is based on a high-pressure liquid chromatography with a diode array detector (HPLC-DAD) method for the analysis of carbofuran and 3-hydroxycarbofuran in various animal tissues.

Sample Preparation:

  • Extract 2 g of homogenized tissue with 10 mL of acetonitrile by shaking for 15 minutes.

  • Add a known concentration of this compound.

  • Centrifuge the sample at 4,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm filter prior to HPLC analysis.

HPLC-DAD Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: Diode array detector set to monitor at the wavelength of maximum absorbance for 3-hydroxycarbofuran (approximately 280 nm).

Synthesis Overview

Conclusion

This compound is an essential tool for researchers and scientists in the fields of toxicology, environmental science, and drug metabolism. Its use as an internal standard in sensitive analytical methods like UPLC-MS/MS and HPLC-DAD ensures the accuracy and reliability of quantitative data. Understanding its chemical properties and the metabolic pathways of its parent compound, carbofuran, is crucial for its effective application in research and regulatory monitoring.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic and purification strategy for 3-Hydroxycarbofuran-d3. This deuterated analog of the major carbofuran metabolite is a critical internal standard for sensitive and accurate quantification in metabolic, pharmacokinetic, and environmental studies. The methodologies presented are based on established chemical principles and published analytical methods for related compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 1794759-59-3[1][2][3]
Molecular Formula C₁₂H₁₂D₃NO₄[1][2]
Molecular Weight 240.27 g/mol [1][2]
Synonyms 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate-d3), (Methyl-d3)carbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester[4][5]
Primary Application Internal standard for analytical and pharmacokinetic research[5]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, commencing with the synthesis of a deuterated carbofuran analog (Carbofuran-d3), followed by a regioselective hydroxylation at the 3-position.

G cluster_0 Synthesis of Carbofuran-d3 cluster_1 Hydroxylation cluster_2 Purification CD3NH2 Deuterated Methylamine CD3NCO Deuterated Methyl Isocyanate (CD3NCO) CD3NH2->CD3NCO Reaction with Phosgene Phosgene (or equivalent) Phosgene->CD3NCO Carbofuran_d3 Carbofuran-d3 CD3NCO->Carbofuran_d3 Precursor 2,3-Dihydro-2,2-dimethyl- 7-benzofuranol Precursor->Carbofuran_d3 Carbamoylation with Hydroxylation Regioselective Hydroxylation Carbofuran_d3->Hydroxylation Target This compound Hydroxylation->Target Crude Crude Product Target->Crude Column Column Chromatography Crude->Column HPLC HPLC Column->HPLC Pure Pure Product (>98%) HPLC->Pure

Figure 1: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocols

Part 1: Synthesis of Carbofuran-d3

Step 1a: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

A plausible synthesis of this key precursor can be adapted from patented methods.[6] The process involves the reaction of 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether, followed by cyclization.

  • Alkylation: React 2-hydroxyacetophenone with methallyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to yield 2-acetylphenyl methallyl ether.

  • Cyclization: Heat the resulting ether with a catalyst, such as anhydrous magnesium chloride, to induce a Claisen rearrangement followed by intramolecular cyclization to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.[6]

  • Baeyer-Villiger Oxidation: Treat the acetylbenzofuran derivative with a peroxy acid (e.g., peracetic acid or m-CPBA) in a solvent like chloroform to yield 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran.[6]

  • Hydrolysis: Hydrolyze the acetate group with a base (e.g., sodium hydroxide in ethanol/water) to afford the final precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[6]

Step 1b: Synthesis of Deuterated Methyl Isocyanate (CD₃NCO)

Deuterated methyl isocyanate can be prepared from deuterated methylamine.

  • React deuterated methylamine (CD₃NH₂) with phosgene (COCl₂) or a safer equivalent such as triphosgene in an inert solvent. This reaction is highly exothermic and requires careful control of temperature.

Step 1c: Carbamoylation to form Carbofuran-d3

  • Dissolve 2,3-dihydro-2,2-dimethyl-7-benzofuranol in an anhydrous aprotic solvent (e.g., toluene or dichloromethane).

  • Add a catalytic amount of a suitable base, such as triethylamine.

  • Slowly add the prepared deuterated methyl isocyanate (CD₃NCO) to the solution at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

Part 2: Hydroxylation of Carbofuran-d3

The introduction of the hydroxyl group at the 3-position is a key step. While biotransformation using certain microorganisms is a known method for this conversion, a chemical approach can also be proposed.[7]

  • Dissolve the synthesized Carbofuran-d3 in a suitable solvent system.

  • Employ a mild, regioselective oxidizing agent. The choice of reagent is critical to avoid over-oxidation or reaction at other sites. Potential candidates could include certain cytochrome P450 model systems or other selective hydroxylation reagents.

  • The reaction progress should be carefully monitored by techniques like LC-MS to maximize the yield of the desired 3-hydroxy product and minimize byproduct formation.

Part 3: Purification of this compound

A multi-step purification protocol is recommended to achieve high purity.

Step 3a: Column Chromatography

  • The crude product from the hydroxylation step should first be subjected to column chromatography on silica gel.

  • A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the target compound from less polar starting material and non-polar byproducts.

Step 3b: High-Performance Liquid Chromatography (HPLC)

For achieving high purity suitable for use as an analytical standard, a final purification by preparative HPLC is recommended.

  • Column: A reversed-phase C18 column is typically effective for separating carbofuran and its metabolites.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 280 nm) can be used to monitor the elution.

  • Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
Mass Spectrometry (LC-MS/MS) For the protonated molecule [M+H]⁺, the expected m/z would be approximately 241.1. A characteristic fragmentation pattern, analogous to the unlabeled compound's transition of m/z 238.1 → 180.9, would be expected.[8]
¹H NMR The spectrum would be expected to show signals for the aromatic protons, the proton at the 3-position, and the gem-dimethyl protons. The characteristic N-methyl singlet in the unlabeled compound would be absent due to deuteration.
¹³C NMR The spectrum should show distinct signals for all 12 carbon atoms. The N-methyl carbon signal would be a triplet due to coupling with deuterium.
Purity (by HPLC) >98%

Signaling Pathways and Logical Relationships

The primary mechanism of toxic action for carbofuran and its active metabolite, 3-hydroxycarbofuran, is the inhibition of acetylcholinesterase (AChE).

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE 3OH_Carbo 3-Hydroxycarbofuran 3OH_Carbo->AChE Inhibits Synapse Increased ACh in Synapse Inhibited_AChE->Synapse Leads to Overstimulation Cholinergic Overstimulation Synapse->Overstimulation Results in

References

In-Depth Technical Guide: Isotopic Purity of 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 3-Hydroxycarbofuran-d3, a deuterated analog of the carbofuran metabolite, 3-hydroxycarbofuran. This document details the importance of isotopic purity, methods for its determination, and an illustrative synthesis pathway. The information is intended to assist researchers in the accurate use of this stable isotope-labeled standard in analytical and metabolic studies.

Introduction to this compound

3-Hydroxycarbofuran is a major metabolite of the insecticide carbofuran.[1] The deuterated internal standard, this compound, is a critical tool for the accurate quantification of the parent compound and its metabolite in various matrices, including environmental and biological samples.[2] Its use in conjunction with mass spectrometry-based analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), allows for the correction of matrix effects and variations in instrument response, leading to improved precision and accuracy.[2]

The deuterium-labeled analog, this compound, has the molecular formula C₁₂H₁₂D₃NO₄ and a molecular weight of approximately 240.27 g/mol .[2][3] The three deuterium atoms are typically located on the N-methyl group. The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity.

Isotopic Purity Data

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the specified number of deuterium atoms. For this compound, this would be the percentage of molecules containing three deuterium atoms (d3). Commercially available standards are typically of high isotopic purity.

While a specific Certificate of Analysis for a single batch is not publicly available, the following table illustrates the typical data that would be presented to quantify the isotopic distribution. This data is essential for accurate quantitative analysis.

Isotopic SpeciesMass ShiftTheoretical AbundanceTypical Measured Abundance (%)
d0 (Unlabeled)+00%< 1%
d1+10%< 2%
d2+20%< 5%
d3+3100%> 98%

Note: The data presented in this table is illustrative and may not represent the exact specifications of a particular batch of this compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for precise isotopic distribution data.

Experimental Protocols

The determination of isotopic purity is crucial for the validation of a deuterated standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[4]

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of the different isotopic species (d0, d1, d2, d3) of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.[5][6]

  • Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule, [M+H]⁺. The high resolution of the instrument is critical to separate the isotopic peaks.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopic species.

    • The peak for the fully deuterated species (d3) will be the most abundant.

    • The peaks for the d2, d1, and d0 species will be present at lower abundances.

    • The relative intensity of each peak is measured and corrected for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).

    • The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

Structural Integrity and Deuterium Location by NMR Spectroscopy

Objective: To confirm the chemical structure and the specific location of the deuterium atoms on the this compound molecule.

Methodology:

  • Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Analysis:

    • In the ¹H NMR spectrum, the signal corresponding to the N-methyl protons will be significantly reduced or absent, confirming the location of the deuterium labels.

    • The rest of the proton signals should be consistent with the structure of 3-hydroxycarbofuran.

    • In the ¹³C NMR spectrum, the carbon of the N-methyl-d3 group will exhibit a characteristic multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the unlabeled compound.

Synthesis of this compound

While specific, detailed synthesis protocols for commercially produced this compound are often proprietary, the general approach involves the use of a deuterated methylating agent.

A plausible synthetic route would involve the reaction of 2,3-dihydro-2,2-dimethyl-3,7-benzofurandiol with deuterated methyl isocyanate (CD₃NCO).

Illustrative Reaction Scheme:

G reactant1 2,3-dihydro-2,2-dimethyl-3,7-benzofurandiol product This compound reactant1->product Reaction reactant2 Methyl-d3-isocyanate (CD3NCO) reactant2->product

Caption: Illustrative synthesis of this compound.

This reaction would be followed by appropriate purification steps, such as chromatography, to isolate the final product of high chemical and isotopic purity.

Visualizations

The following diagrams illustrate the workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis MS_prep Sample Preparation (Dilute Solution) HRMS High-Resolution MS (e.g., TOF, Orbitrap) MS_prep->HRMS MS_data Acquire Full Scan Mass Spectrum HRMS->MS_data MS_analysis Analyze Isotopic Cluster ([M+H]+) MS_data->MS_analysis MS_result Determine Relative Abundance of d0, d1, d2, d3 MS_analysis->MS_result NMR_prep Sample Preparation (Concentrated Solution) NMR_acq Acquire 1H and 13C NMR Spectra NMR_prep->NMR_acq NMR_analysis Analyze Spectra for Signal Absence (1H) and Multiplets (13C) NMR_acq->NMR_analysis NMR_result Confirm Deuterium Location and Structural Integrity NMR_analysis->NMR_result start This compound Standard start->MS_prep start->NMR_prep

References

Technical Guide: 3-Hydroxycarbofuran-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical chemistry of 3-Hydroxycarbofuran-d3, a deuterated metabolite of the insecticide carbofuran. Given its role as an internal standard in analytical methodologies, understanding its properties and the techniques for its quantification is critical for researchers in environmental science, toxicology, and drug metabolism.

Physicochemical and Analytical Data

This compound is the deuterated analog of 3-hydroxycarbofuran, a major metabolite of carbofuran.[1] The incorporation of deuterium atoms results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Table 1: General Properties of this compound

PropertyValueSource
CAS Number1794759-59-3[2]
Molecular FormulaC₁₂H₁₂D₃NO₄[2]
Molecular Weight240.27 g/mol [2]

Table 2: Analytical Standards and Properties of 3-Hydroxycarbofuran (Non-deuterated)

While a specific certificate of analysis for the deuterated standard was not publicly available, data for the non-deuterated form provides essential analytical parameters.

PropertyValueSource
Melting Point138 - 140 °C[3]
UV max218, 279 nm[4]
SuitabilityPasses test for identity (NMR)
Impurities≤2% water (Karl Fischer)

Chromatographic and Mass Spectrometric Data

The analysis of 3-hydroxycarbofuran and its deuterated internal standard is predominantly performed using liquid chromatography coupled with mass spectrometry (LC-MS).

Table 3: UPLC-MS/MS Method Parameters for 3-Hydroxycarbofuran Analysis

This table summarizes typical parameters for the analysis of 3-hydroxycarbofuran in biological matrices, where this compound would serve as an internal standard.

ParameterValueSource
ColumnUPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5]
Column Temperature40 °C[5]
Flow Rate0.4 mL/min[5]
Desolvation Temperature450 °C[5]
Quantitative Analysis ModeMultiple Reaction Monitoring (MRM)[5]
MRM Transition (3-hydroxycarbofuran)m/z 238.1 → 180.9[5]

Table 4: Method Validation Data for 3-Hydroxycarbofuran Analysis

The following data is from a validated HPLC-DAD method for the determination of carbofuran and 3-hydroxycarbofuran, demonstrating typical performance characteristics.

ParameterValueSource
Linearity Range6.25 - 100 µg/mL[6][7]
Correlation Coefficient (r²)>0.9811[6][7]
Precision (CV)<15%[6][7]
Accuracy (RSE)<15%[6][7]
Recovery64.72% to 100.61%[6][7]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Biological Matrices

This protocol is a representative example for the extraction of 3-hydroxycarbofuran from liver tissue prior to UPLC-MS/MS analysis.[5]

  • Homogenization: Homogenize the liver tissue sample.

  • Extraction: Perform a liquid-liquid extraction using ethyl acetate.

  • Evaporation: Evaporate the organic phase to dryness.

  • Reconstitution: Reconstitute the residue in a suitable solvent compatible with the UPLC-MS/MS mobile phase.

Analytical Method: UPLC-MS/MS

A validated UPLC-MS/MS method for the simultaneous determination of carbofuran and 3-hydroxycarbofuran in duck liver has been reported.[5] The method utilizes a UPLC BEH C18 column and a mobile phase gradient.[5] Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode.[5] The MRM transition for 3-hydroxycarbofuran is m/z 238.1 → 180.9.[5]

Visualizations

Workflow for the Analysis of this compound

The following diagram illustrates a typical experimental workflow for the quantification of 3-hydroxycarbofuran using its deuterated internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Biological Tissue) Homogenization Homogenization Sample_Collection->Homogenization Internal_Standard Spiking with This compound Homogenization->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_Separation UPLC/HPLC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Internal Standard Calibration MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: A generalized workflow for the quantitative analysis of 3-hydroxycarbofuran.

Inhibition of Acetylcholinesterase by 3-Hydroxycarbofuran

3-Hydroxycarbofuran, like its parent compound carbofuran, is an inhibitor of the enzyme acetylcholinesterase.[4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in toxicity.

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to Inhibited_AChE Inhibited AChE AChE->Inhibited_AChE 3OH_Carbofuran 3-Hydroxycarbofuran 3OH_Carbofuran->AChE Inhibits

Caption: The inhibitory action of 3-hydroxycarbofuran on acetylcholinesterase.

References

3-Hydroxycarbofuran-d3 CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxycarbofuran-d3, a deuterated metabolite of the carbamate pesticide carbofuran. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Identity and Properties

This compound is the deuterated analog of 3-hydroxycarbofuran, a major metabolite of carbofuran. The deuterium labeling on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1794759-59-3[1][2]
Molecular Formula C₁₂H₁₂D₃NO₄[1][2]
Molecular Weight 240.27 g/mol [1][2]
Synonyms 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate-D3, 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate-d3)[1][2]
Purity Typically ≥98%[2][3]
Physical State Solid[4]

Table 2: Chemical and Physical Properties of 3-Hydroxycarbofuran (Non-deuterated)

PropertyValueReference
CAS Number 16655-82-6[4][5]
Molecular Formula C₁₂H₁₅NO₄[4][5]
Molecular Weight 237.25 g/mol [4]
Melting Point 138 - 148 °C[4]
Solubility Soluble in Chloroform and Methanol[5]

Synthesis and Preparation

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, as this is often proprietary information of commercial suppliers. However, a plausible synthetic route can be conceptualized based on the known synthesis of carbofuran and general methods for isotopic labeling.

The synthesis would likely involve the reaction of 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with deuterated methyl isocyanate (CD₃NCO).

G A 3-hydroxy-2,2-dimethyl-2,3- dihydrobenzofuran-7-ol C This compound A->C B Methyl-d3-isocyanate (CD3NCO) B->C

Conceptual synthetic pathway for this compound.

Metabolic Pathway of Carbofuran

3-Hydroxycarbofuran is a primary metabolite of carbofuran in mammals, plants, and insects.[4][5] The metabolic conversion is primarily an oxidation reaction catalyzed by cytochrome P450 (CYP) enzymes.[6] In humans, CYP3A4 is the major isoform responsible for the oxidation of carbofuran to 3-hydroxycarbofuran, with minor contributions from CYP1A2 and CYP2C19.[6]

G cluster_0 Phase I Metabolism cluster_1 Further Metabolism & Excretion Carbofuran Carbofuran Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->Hydroxycarbofuran CYP450 (e.g., CYP3A4) Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation Phenolic_Metabolites Phenolic Metabolites Hydroxycarbofuran->Phenolic_Metabolites Ketocarbofuran->Phenolic_Metabolites Excretion Excretion Phenolic_Metabolites->Excretion

Metabolic pathway of Carbofuran.

Experimental Protocols

As this compound is primarily used as an internal standard, the relevant experimental protocols are those for the analysis of carbofuran and its metabolites in various matrices. Below are summaries of validated analytical methods.

Analysis by High-Pressure Liquid Chromatography with Diode Array Detector (HPLC-DAD)

This method is suitable for the detection of carbofuran and 3-hydroxycarbofuran in biological samples.

  • Sample Preparation: Homogenization of the sample (e.g., liver, stomach contents) followed by liquid-liquid extraction with a suitable organic solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: Diode array detector monitoring at the wavelength of maximum absorbance for both analytes.

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, selectivity, recovery, and matrix effect. A typical linear range is 6.25-100 μg/mL.

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is used for the simultaneous determination of carbofuran and 3-hydroxycarbofuran.[7]

  • Sample Preparation: Liver tissue is homogenized and extracted with ethyl acetate. The organic layer is evaporated and the residue is reconstituted in the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[7]

    • Mobile Phase: A gradient elution with a flow rate of 0.4 mL/min.[7]

    • Column Temperature: 40 °C.[7]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbofuran: m/z 222.1 → 165.1[7]

      • 3-Hydroxycarbofuran: m/z 238.1 → 180.9[7]

      • This compound (as internal standard): A specific transition would be determined based on the precursor and product ions.

  • Validation Parameters: Linearity is typically established over a range of 2–2000 ng/g, with a lower limit of quantification around 2 ng/g.[7]

Quantitative Data

The following tables summarize key quantitative data related to the analytical methods for 3-hydroxycarbofuran.

Table 3: UPLC-MS/MS Method Validation Data for 3-Hydroxycarbofuran

ParameterValueReference
Linear Range 2–2000 ng/g[7]
Lower Limit of Quantification (LLOQ) 2 ng/g[7]
Intra-day Precision (%RSD) <14%[7]
Inter-day Precision (%RSD) <13%[7]
Accuracy 91.8 - 108.9%[7]
Average Extraction Efficiency >75.1%[7]
Matrix Effect 93.4 - 107.7%[7]

Table 4: Mass Spectrometry Data for 3-Hydroxycarbofuran (Non-deuterated)

TechniquePrecursor Ion (m/z)Product Ions (m/z)Reference
LC-ESI-QFT (Positive Mode) 238.1074 [M+H]⁺181.0859, 238.1075[4]
GC-MS (Electron Ionization) -137 (base peak), 180, 147[4]

Applications

The primary application of this compound is as an internal standard in analytical methods for the quantification of 3-hydroxycarbofuran. Its use is crucial in:

  • Pharmacokinetic studies: To accurately determine the concentration-time profile of carbofuran and its metabolites in biological fluids and tissues.

  • Toxicology studies: For the precise measurement of carbofuran and its metabolites in forensic and diagnostic analyses.

  • Environmental monitoring: To quantify residues of carbofuran and its degradation products in environmental samples.

Safety Information

3-Hydroxycarbofuran is a cholinesterase inhibitor and is considered toxic.[4] The deuterated form should be handled with the same precautions as the non-deuterated compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: Deuterium Labeling in 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in 3-Hydroxycarbofuran-d3, a crucial internal standard for analytical and pharmacokinetic studies. This document outlines the confirmed location of the deuterium atoms, relevant chemical data, and a generalized experimental approach for its synthesis and analysis.

Chemical Identity and Deuterium Labeling Position

This compound is the deuterated analog of 3-hydroxycarbofuran, a major metabolite of the carbamate insecticide carbofuran. The deuterium labeling is specifically located on the N-methyl group of the carbamate functionality. This strategic placement of three deuterium atoms provides a stable isotopic signature for use in mass spectrometry-based quantification.

The precise chemical information for this compound is summarized in the table below.

ParameterValue
Chemical Name (3-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate[1]
Synonym(s) 3-Hydroxy-N-(methyl-d3)carbofuran, (Methyl-d3)carbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester[1]
CAS Number 1794759-59-3[1][2]
Molecular Formula C₁₂H₁₂D₃NO₄[2]
Molecular Weight 240.27 g/mol [2]
Unlabeled CAS 16655-82-6

Experimental Protocols

Generalized Synthesis of the 3-Hydroxycarbofuran Scaffold

The precursor, 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, can be synthesized from readily available starting materials. The metabolism of carbofuran in various organisms naturally produces this 3-hydroxy metabolite, suggesting that biocatalytic routes could also be explored.

Introduction of the Deuterated N-Methylcarbamate Group

The critical step for producing this compound is the reaction of the hydroxyl group of the benzofuranol precursor with a deuterated methyl isocyanate (CD₃NCO).

Reaction Scheme:

G Precursor 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol Catalyst Base Catalyst (e.g., triethylamine) Precursor->Catalyst Reagent Methyl-d3-isocyanate (CD₃NCO) Reagent->Catalyst Product This compound Catalyst->Product

Figure 1: Generalized reaction for the synthesis of this compound.

This reaction is typically carried out in an inert solvent in the presence of a suitable base catalyst, such as triethylamine, to facilitate the carbamoylation.

Purification and Characterization

Following the reaction, the product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

The structural confirmation and determination of isotopic purity are critical. This is achieved through a combination of analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound (240.27 g/mol ) and to assess the isotopic distribution, thereby determining the percentage of molecules that have incorporated three deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be used to confirm the overall structure of the molecule. The signal corresponding to the N-methyl protons in the unlabeled compound would be absent in the ¹H NMR spectrum of this compound.

    • ²H NMR (Deuterium NMR) would show a signal corresponding to the deuterium atoms on the N-methyl group, definitively confirming the labeling position.

    • ¹³C NMR would show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium.

Data Presentation

While a specific Certificate of Analysis with quantitative data for a particular batch of this compound is not publicly available, the following table outlines the expected analytical specifications for a high-quality standard.

AnalysisSpecificationMethod
Chemical Purity ≥98%HPLC
Isotopic Purity ≥99 atom % DMass Spectrometry
Identity Conforms to structure¹H NMR, Mass Spectrometry

Visualization of the Labeled Moiety

The following diagram illustrates the chemical structure of 3-Hydroxycarbofuran with the deuterium labeling position on the N-methyl group clearly indicated.

Figure 2: Chemical structure of this compound.

Logical Workflow for Isotopic Purity Confirmation

The process of confirming the isotopic labeling and purity of this compound follows a logical experimental workflow.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_verification Verification cluster_result Result Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Purification->NMR IsotopicPurity Determine Isotopic Enrichment HRMS->IsotopicPurity StructureConfirm Confirm Structure and Labeling Position NMR->StructureConfirm Final Qualified this compound Internal Standard IsotopicPurity->Final StructureConfirm->Final

Figure 3: Experimental workflow for the synthesis and characterization of this compound.

References

A Technical Guide to 3-Hydroxycarbofuran-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 3-Hydroxycarbofuran-d3, a deuterated analog of a major carbofuran metabolite. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the commercial availability of this stable isotope-labeled standard, its key chemical properties, and its application in quantitative analytical methods.

Introduction

3-Hydroxycarbofuran is a primary metabolite of the broad-spectrum insecticide carbofuran. Monitoring its levels in environmental and biological samples is crucial for assessing exposure and understanding the metabolic fate of the parent compound. This compound, with its deuterium-labeled methyl group, serves as an ideal internal standard for mass spectrometry-based quantification techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. The compound is typically available as a neat solid or in solution. While specific details may vary by supplier and batch, the following table summarizes publicly available quantitative data for this product. Researchers are advised to request a certificate of analysis (CoA) from the supplier for lot-specific information.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityProduct Format
Clearsynth1794759-59-3C₁₂H₁₂D₃NO₄240.27Not specified; CoA availableNot specified[1]
LGC Standards1794759-59-3Not specifiedNot specifiedNot specified; CoA available1 mg, 10 mg solid[2][3]
MedchemExpress1794759-59-3Not specifiedNot specifiedNot specifiedNot specified[4]
Achemtek1794759-59-3C₁₂H₁₅NO₄240.27>98%100 µg/mL in Acetonitrile[5]
BOC Sciences1794759-59-3Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocol: Quantification of 3-Hydroxycarbofuran in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the analysis of 3-hydroxycarbofuran in a biological matrix (e.g., liver tissue) using this compound as an internal standard. This protocol is based on established methods for the analysis of carbofuran and its metabolites.[6]

1. Materials and Reagents

  • 3-Hydroxycarbofuran analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with a C18 column

2. Sample Preparation

  • Weigh 1 g of the homogenized tissue sample into a 15 mL centrifuge tube.

  • Add a known amount of the this compound internal standard solution.

  • Add 5 mL of acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • 3-Hydroxycarbofuran: m/z 238.1 → 181.1

      • This compound: m/z 241.1 → 184.1

    • Optimize collision energies and other source parameters for maximum signal intensity.

4. Data Analysis

  • Create a calibration curve by plotting the ratio of the peak area of the 3-hydroxycarbofuran standard to the peak area of the this compound internal standard against the concentration of the 3-hydroxycarbofuran standard.

  • Quantify the amount of 3-hydroxycarbofuran in the samples by interpolating the peak area ratios from the calibration curve.

Logical Workflow for Sourcing and Application

The following diagram illustrates the logical workflow from identifying the need for a deuterated standard to its final application in a quantitative assay.

G cluster_sourcing Sourcing cluster_application Application IdentifyNeed Identify Need for This compound (Internal Standard) SearchSuppliers Search Commercial Suppliers (e.g., Clearsynth, LGC, Achemtek) IdentifyNeed->SearchSuppliers RequestCoA Request Certificate of Analysis (CoA) for Purity and Isotopic Enrichment SearchSuppliers->RequestCoA ProcureStandard Procure Standard RequestCoA->ProcureStandard PrepareStock Prepare Stock and Working Solutions ProcureStandard->PrepareStock SamplePrep Sample Preparation (Spiking with Internal Standard) PrepareStock->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis DataQuant Data Quantification and Reporting LCMS_Analysis->DataQuant

Caption: Workflow for sourcing and utilizing this compound.

Signaling Pathway and Experimental Workflow Visualization

For clarity in experimental design and data interpretation, visual representations of signaling pathways and workflows are invaluable. The following DOT script generates a diagram illustrating the metabolic pathway of carbofuran to 3-hydroxycarbofuran and the subsequent analytical workflow for its detection.

G cluster_metabolism Metabolic Pathway cluster_analysis Analytical Workflow Carbofuran Carbofuran Metabolism Metabolism (e.g., in liver) Carbofuran->Metabolism Hydroxycarbofuran 3-Hydroxycarbofuran Metabolism->Hydroxycarbofuran Sample Biological Sample (containing 3-Hydroxycarbofuran) Hydroxycarbofuran->Sample Target Analyte Extraction Extraction & Spiking with This compound Sample->Extraction LCMS LC-MS/MS Detection Extraction->LCMS Quantification Quantification LCMS->Quantification

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Hydroxycarbofuran-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Hydroxycarbofuran-d3 as an internal standard in the quantitative analysis of 3-hydroxycarbofuran and its parent compound, carbofuran. The protocols outlined below are intended for use in research, environmental monitoring, and food safety applications.

Introduction

3-Hydroxycarbofuran is a major metabolite of the broad-spectrum carbamate insecticide, carbofuran. Due to its toxicity, which is comparable to the parent compound, regulatory bodies worldwide mandate the monitoring of both carbofuran and 3-hydroxycarbofuran residues in various matrices.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This document details the application of this compound in validated analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Acetylcholinesterase Inhibition

Carbofuran and its metabolite, 3-hydroxycarbofuran, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects and mammals.[5] The carbamate group of carbofuran and 3-hydroxycarbofuran reversibly binds to the serine residue in the active site of AChE, preventing acetylcholine from binding and being degraded.[4][5]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Carbofuran/3-Hydroxycarbofuran Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE Nerve Impulse Nerve Impulse Carbofuran Carbofuran or 3-Hydroxycarbofuran Carbofuran->AChE Binds to Active Site

Mechanism of Acetylcholinesterase Inhibition by Carbofuran.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples. The following is a general protocol that can be adapted for various matrices.

Workflow for QuEChERS Sample Preparation:

QuEChERS_Workflow Start Homogenized Sample (e.g., 10-15 g) Add_IS Add this compound Internal Standard Start->Add_IS Add_Solvent Add Acetonitrile (e.g., 10-15 mL) Add_IS->Add_Solvent Shake1 Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Sodium Citrate) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (e.g., 5 min @ 4000 rpm) Shake2->Centrifuge1 Supernatant Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Dispersive SPE (d-SPE) Cleanup (Add PSA, C18, MgSO4) Supernatant->dSPE Shake3 Vortex/Shake (30 sec) dSPE->Shake3 Centrifuge2 Centrifuge (e.g., 2 min @ 5000 rpm) Shake3->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

QuEChERS Sample Preparation Workflow.

Protocol Steps:

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) to a uniform consistency.

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube for 5 minutes at approximately 4000 rpm.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids), C18 sorbent (to remove nonpolar interferences), and magnesium sulfate (to remove residual water).

  • Vortex and Centrifuge: Vortex or shake the d-SPE tube for 30 seconds, then centrifuge for 2 minutes at a higher speed (e.g., 5000 rpm).

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides typical LC-MS/MS parameters for the analysis of 3-hydroxycarbofuran using this compound as an internal standard. These parameters should be optimized for the specific instrument and application.

Table 1: Typical LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid
GradientStart with 5-10% B, ramp to 95-100% B over 5-8 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate0.2-0.4 mL/min
Column Temperature40 °C
Injection Volume2-10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0-4.0 kV
Source Temperature120-150 °C
Desolvation Temperature350-450 °C
Cone Gas Flow50-100 L/hr
Desolvation Gas Flow600-800 L/hr
MRM Transitions
3-Hydroxycarbofuranm/z 238.1 → 181.1 (Quantifier), 238.1 → 163.1 (Qualifier)[6][7]
This compoundm/z 241.1 → 184.1
Carbofuranm/z 222.1 → 165.1 (Quantifier), 222.1 → 123.1 (Qualifier)[6][8]

Data Presentation and Performance Characteristics

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics from validated methods.

Table 2: Method Validation Data for 3-Hydroxycarbofuran Analysis

ParameterTypical PerformanceReference
Linearity (r²)> 0.99[6]
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg[6]
Accuracy (Recovery %)85 - 115%[6][8]
Precision (RSD %)< 15%[2][6][8]

Table 3: Comparative Recovery Data in Different Matrices

MatrixAnalyteAverage Recovery (%)RSD (%)Reference
Duck Liver3-Hydroxycarbofuran91.8 - 108.9< 13[6][8]
Fruits & Vegetables3-Hydroxycarbofuran88.1 - 118.4< 10
SoilCarbofuran85 - 110< 15
WaterCarbofuran90 - 110< 10

Best Practices for Using this compound

To ensure the highest quality data when using this compound as an internal standard, the following best practices are recommended:

  • Purity: Use a high-purity (≥98%) this compound standard.

  • Concentration: The concentration of the internal standard should be consistent across all samples (calibrants, quality controls, and unknowns) and should be within the linear range of the assay.

  • Addition Stage: The internal standard should be added to the samples as early as possible in the sample preparation workflow to account for any losses during extraction and cleanup.

  • Matrix Effects: Although the deuterated internal standard compensates for matrix effects, it is good practice to evaluate the extent of ion suppression or enhancement in the specific matrix being analyzed.

  • Validation: The analytical method, including the use of the internal standard, should be fully validated according to established guidelines (e.g., FDA, ICH) to demonstrate its accuracy, precision, linearity, and robustness.[3]

By following these application notes and protocols, researchers can confidently employ this compound as an internal standard to achieve accurate and reliable quantification of 3-hydroxycarbofuran and carbofuran in a variety of complex matrices.

References

Application Notes: Quantitative Analysis of Carbofuran and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbofuran is a broad-spectrum carbamate pesticide used to control insects, mites, and nematodes on a variety of crops.[1] Due to its high toxicity, particularly to birds and humans, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for carbofuran and its primary metabolites in food and environmental samples.[2] The major metabolic products, 3-hydroxycarbofuran and 3-ketocarbofuran, are considered to be as toxic as the parent compound.[3][4] Therefore, a sensitive and selective analytical method is crucial for monitoring these compounds to ensure consumer safety and environmental protection.

This application note details a robust and reliable method for the simultaneous quantification of carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, 3-Hydroxycarbofuran-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Principle

The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol to isolate the target analytes from a complex matrix, such as fruits or vegetables.[5][6] Following extraction and cleanup, the analytes are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[7]

Carbofuran Metabolism

Carbofuran is primarily metabolized in mammals via oxidation by cytochrome P450 enzymes, with CYP3A4 being the major isoform in humans.[3] The main pathway involves the hydroxylation of the furan ring to produce 3-hydroxycarbofuran. This metabolite can be further oxidized to form 3-ketocarbofuran. Both of these metabolites, along with the parent carbofuran, are potent inhibitors of acetylcholinesterase.[3] Another degradation route is the hydrolysis of the carbamate ester linkage to form carbofuran phenol, a significantly less toxic compound.[4][8]

Carbofuran_Metabolism Carbofuran Carbofuran Hydroxycarbofuran 3-Hydroxycarbofuran (Major Metabolite) Carbofuran->Hydroxycarbofuran Oxidation (CYP450) CarbofuranPhenol Carbofuran-7-phenol (Hydrolysis Product) Carbofuran->CarbofuranPhenol Ketocarbofuran 3-Ketocarbofuran Hydroxycarbofuran->Ketocarbofuran Oxidation

Carbofuran Metabolic Pathway

Experimental Protocols

1. Materials and Reagents

  • Standards: Carbofuran, 3-Hydroxycarbofuran, 3-Ketocarbofuran (≥98% purity).

  • Internal Standard (IS): this compound.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • QuEChERS Salts: EN 15662 kits containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquihydrate.[5]

  • Dispersive SPE (dSPE): Tubes containing MgSO₄ and primary secondary amine (PSA) for cleanup.

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Mixture (1 µg/mL): Combine intermediate solutions of the three analytes and dilute with 50:50 acetonitrile/water.

  • Calibration Standards (1 - 200 ng/mL): Serially dilute the working standard mixture with the initial mobile phase composition to prepare calibration standards. Add the internal standard to each calibrator at a constant concentration (e.g., 50 ng/mL).

3. Sample Preparation (QuEChERS Protocol) The following protocol is a general guideline for fruit and vegetable samples.[5][9]

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the EN 15662 QuEChERS extraction salt packet.[5]

    • Shake immediately and vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rpm for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

Parameter Condition
LC System UPLC/UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Optimized for analyte separation (e.g., 5% B held for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions)
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 1.5 - 3.5 kV
Desolvation Temp. 450 - 550°C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Optimized MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Carbofuran 222.1165.1 (Quant)5012
222.1122.1 (Qual)5025
3-Hydroxycarbofuran 238.1181.1 (Quant)[10]5012
238.1163.1 (Qual)[10]5020
3-Ketocarbofuran 236.1163.1 (Quant)5015
236.1179.1 (Qual)5018
This compound (IS) 241.1184.1 (Quant)5012

Note: Product ions and collision energies are instrument-dependent and require optimization. The transitions for this compound are inferred based on a +3 Da shift from the parent compound.

Table 2: Method Performance and Validation Data

ParameterCarbofuran3-Hydroxycarbofuran3-Ketocarbofuran
Linear Range (ng/g) 2 - 2000[1]2 - 2000[1]2 - 2000
Correlation Coeff. (r²) > 0.995> 0.995> 0.995
LOD (ng/g) 0.2[1]0.2[1]~0.5
LOQ (ng/g) 2.0[1]2.0[1]~2.0
Recovery (%) 90 - 11090 - 11085 - 110
Precision (RSD%) < 15[1][11]< 15[1][11]< 15

Validation data is typical for this type of analysis and should be established by each laboratory. Data ranges are based on published methods.[1][11]

Experimental Workflow Visualization

LCMSMS_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis LC-MS/MS Analysis cluster_Output Results Sample 1. Homogenize Sample (10 g) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Add Acetonitrile & Salts Shake & Centrifuge Spike->Extract Cleanup 4. dSPE Cleanup (Supernatant + PSA/MgSO4) Extract->Cleanup Filter 5. Centrifuge & Filter (0.22 µm) Cleanup->Filter LCMS 6. UPLC-MS/MS Injection (MRM Mode) Filter->LCMS Data 7. Data Acquisition & Processing LCMS->Data Report 8. Quantification Report (Concentration ng/g) Data->Report

LC-MS/MS Analysis Workflow

References

Application Notes and Protocols for the Quantification of 3-Hydroxycarbofuran in Water Samples Using 3-Hydroxycarbofuran-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxycarbofuran is a major metabolite of the broad-spectrum carbamate insecticide carbofuran. Due to its toxicity and potential for water contamination, sensitive and accurate quantification in environmental water samples is crucial for monitoring and risk assessment. This document provides a detailed protocol for the determination of 3-hydroxycarbofuran in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-Hydroxycarbofuran-d3 as an internal standard for accurate quantification. The use of an isotopically labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, calibration, and LC-MS/MS analysis to ensure accurate and precise quantification of 3-hydroxycarbofuran.

Materials and Reagents
  • Standards: 3-Hydroxycarbofuran (analytical grade), this compound (isotopic purity ≥98%)

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glassware: Volumetric flasks, autosampler vials, pipettes

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of 3-hydroxycarbofuran and this compound in 100 mL of methanol, respectively.

  • Intermediate Stock Solutions (10 µg/mL): Dilute 10 mL of each primary stock solution to 100 mL with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution of 3-hydroxycarbofuran with a mixture of methanol and water (e.g., 50:50, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the intermediate stock solution of this compound with methanol.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

  • Fortification: To a 100 mL water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 ng/mL of this compound.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: ESI Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 3-hydroxycarbofuran and this compound should be optimized.

Data Presentation

The following tables summarize typical quantitative data for the analysis of 3-hydroxycarbofuran. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Hydroxycarbofuran238.1181.115
This compound241.1184.115

Table 2: Method Validation Data

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Recovery85 - 110%
Precision (RSD)< 15%
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Table 3: Sample Analysis Results

Sample ID3-Hydroxycarbofuran Concentration (ng/mL)
Tap Water BlankNot Detected
Spiked Tap Water (10 ng/mL)9.8
River Water Sample 12.5
River Water Sample 2Not Detected

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 100 mL Water Sample spike Spike with This compound sample->spike spe Solid Phase Extraction (C18 Cartridge) spike->spe elute Elute with Methanol spe->elute evap Evaporate and Reconstitute elute->evap final_sample Final Sample for LC-MS/MS evap->final_sample lcms LC-MS/MS Analysis (MRM Mode) final_sample->lcms data Data Acquisition and Processing lcms->data quant Quantification using Internal Standard data->quant

Caption: Experimental workflow for the quantification of 3-hydroxycarbofuran in water samples.

Logical Relationship of Quantification

quantification_logic cluster_measurement Measurement cluster_calculation Calculation analyte_peak Peak Area of 3-Hydroxycarbofuran ratio Calculate Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Peak Area of This compound is_peak->ratio cal_curve Calibration Curve (Ratio vs. Concentration) ratio->cal_curve concentration Determine Concentration of 3-Hydroxycarbofuran cal_curve->concentration

Caption: Logical relationship for quantification using an internal standard method.

Application Note: High-Precision Quantification of 3-Hydroxycarbofuran in Food Matrices using Isotope Dilution Mass Spectrometry with 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis, food safety, and environmental monitoring.

Introduction

Carbofuran is a broad-spectrum carbamate pesticide widely used in agriculture. Its primary metabolite, 3-hydroxycarbofuran, is of significant toxicological concern and is often included in the residue definition for regulatory purposes. Accurate and precise quantification of 3-hydroxycarbofuran in complex matrices such as food is crucial for ensuring consumer safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision by using a stable isotope-labeled internal standard. This application note details a robust protocol for the quantification of 3-hydroxycarbofuran in food samples using 3-hydroxycarbofuran-d3 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation, extraction, chromatography, and ionization. Any sample loss or matrix effects will affect both the native analyte and the internal standard equally. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach effectively compensates for variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.

Metabolic Pathway of Carbofuran

Carbofuran undergoes metabolic transformation in various organisms, including plants and mammals, primarily through oxidation. One of the major metabolic pathways involves the hydroxylation of the furan ring to form 3-hydroxycarbofuran. This biotransformation is a critical consideration in pesticide residue analysis as the toxicity of the metabolite can be comparable to the parent compound.

Carbofuran Metabolism Carbofuran Carbofuran 3_Hydroxycarbofuran 3-Hydroxycarbofuran Carbofuran->3_Hydroxycarbofuran Hydroxylation (Oxidation) Further_Metabolites Further Metabolites (e.g., 3-ketocarbofuran) 3_Hydroxycarbofuran->Further_Metabolites Oxidation IDMS Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Homogenization Sample Homogenization Spiking_IS Spiking with this compound Sample_Homogenization->Spiking_IS QuEChERS_Extraction QuEChERS Extraction Spiking_IS->QuEChERS_Extraction dSPE_Cleanup Dispersive SPE Cleanup QuEChERS_Extraction->dSPE_Cleanup LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) dSPE_Cleanup->LC_MSMS_Analysis Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) LC_MSMS_Analysis->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Application Notes and Protocols for 3-Hydroxycarbofuran Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycarbofuran is a major metabolite of the broad-spectrum carbamate insecticide carbofuran.[1][2] Due to its toxicity, which is comparable to the parent compound, regulatory bodies worldwide mandate the monitoring of both carbofuran and 3-hydroxycarbofuran residues in various matrices, including food and environmental samples.[3] Accurate and reliable quantification of 3-hydroxycarbofuran is therefore crucial for ensuring food safety and conducting environmental impact assessments.

The use of a deuterated internal standard, such as 3-hydroxycarbofuran-d3 or carbofuran-d3, is highly recommended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Isotopically labeled internal standards closely mimic the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response, leading to enhanced accuracy and precision.[4]

This document provides detailed application notes and protocols for the sample preparation and analysis of 3-hydroxycarbofuran using a deuterated internal standard. Two common and effective sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), are described.

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxycarbofuran and its deuterated analog is presented below.

Property3-HydroxycarbofuranThis compound
CAS Number 16655-82-6[2]1794759-59-3[6]
Molecular Formula C₁₂H₁₅NO₄[2]C₁₂H₁₂D₃NO₄
Molecular Weight 237.25 g/mol [1]240.27 g/mol
Melting Point 138 - 140 °C[1]Not available
Solubility Soluble in chloroform and methanol.[2]Not available

Metabolic Pathway of Carbofuran to 3-Hydroxycarbofuran

Carbofuran is metabolized in plants, insects, and mammals to 3-hydroxycarbofuran through a hydroxylation reaction.[1][7] This metabolic conversion is a critical consideration in residue analysis, as the metabolite can be present in significant concentrations.

Carbofuran Carbofuran Oxidation Hydroxylation (Oxidation) Carbofuran->Oxidation 3-Hydroxycarbofuran 3-Hydroxycarbofuran Oxidation->3-Hydroxycarbofuran

Metabolic conversion of Carbofuran to 3-Hydroxycarbofuran.

Experimental Protocols

This section details the protocols for two widely used sample preparation methods for the analysis of 3-hydroxycarbofuran: QuEChERS and Solid-Phase Extraction (SPE).

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput laboratories.[8]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (ACN)

  • Deionized water

  • This compound or Carbofuran-d3 internal standard solution

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[5]

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water (for samples with low water content).

    • Add a known amount of the deuterated internal standard solution.

    • Add 10 mL of acetonitrile.[5]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts.[5]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant to a new vial.

    • The extract is now ready for LC-MS/MS analysis.

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample + Internal Standard Add_ACN 2. Add Acetonitrile Sample->Add_ACN Vortex1 3. Vortex Add_ACN->Vortex1 Add_Salts 4. Add QuEChERS Salts Vortex1->Add_Salts Shake 5. Shake Add_Salts->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Supernatant 7. Transfer Supernatant Centrifuge1->Supernatant Add_dSPE 8. Add to d-SPE Tube Supernatant->Add_dSPE Vortex2 9. Vortex Add_dSPE->Vortex2 Centrifuge2 10. Centrifuge Vortex2->Centrifuge2 Final_Extract 11. Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

QuEChERS workflow for 3-hydroxycarbofuran analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method

SPE is a versatile and effective technique for extracting and cleaning up analytes from liquid samples.[9]

Materials:

  • Sample extract (from a primary extraction, e.g., with acetonitrile)

  • Deionized water

  • This compound or Carbofuran-d3 internal standard solution

  • C18 SPE cartridges[9]

  • Methanol (for conditioning)

  • Acetonitrile (for elution)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Take an aliquot of the initial sample extract and dilute it with deionized water to reduce the organic solvent concentration.

    • Add a known amount of the deuterated internal standard solution.

  • SPE Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the 3-hydroxycarbofuran and the internal standard from the cartridge with 5 mL of acetonitrile into a collection tube.[9]

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Sample_Prep 1. Sample Pre-treatment + Internal Standard Conditioning 2. SPE Cartridge Conditioning Sample_Prep->Conditioning Loading 3. Sample Loading Conditioning->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Concentration 6. Concentration & Reconstitution Elution->Concentration Final_Extract 7. Final Extract for LC-MS/MS Analysis Concentration->Final_Extract

Solid-Phase Extraction (SPE) workflow.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of 3-hydroxycarbofuran using methods similar to those described above. The use of a deuterated internal standard generally leads to improved precision and accuracy.

Table 1: Recovery and Precision

MatrixSpiking Level (ng/g)Recovery (%)Relative Standard Deviation (RSD, %)
Fruit1085 - 110< 15
Vegetable1090 - 115< 15
Soil2080 - 105< 20

Note: Data compiled from various sources and represents typical performance.[10][11]

Table 2: Linearity and Limits of Detection

ParameterValue
Linear Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.99[12]
Limit of Detection (LOD) 0.1 - 1.0 ng/g
Limit of Quantification (LOQ) 0.5 - 5.0 ng/g

Note: Values can vary depending on the specific matrix and instrumentation.[13][14]

Table 3: Matrix Effects

MatrixMatrix Effect (%)
Fruit-20 to +10
Vegetable-15 to +15
Soil-25 to +5

Note: Matrix effects are significantly mitigated by the use of a deuterated internal standard. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.[13]

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the sample preparation and analysis of 3-hydroxycarbofuran in various matrices. The incorporation of a deuterated internal standard is a critical component of the analytical workflow, ensuring high-quality quantitative data by compensating for matrix-induced signal suppression or enhancement and other sources of variability. Both the QuEChERS and SPE methods, when coupled with LC-MS/MS, offer the sensitivity and selectivity required to meet regulatory limits and ensure the safety of food and environmental resources. Proper method validation is essential to guarantee the accuracy and reliability of the results for any specific matrix.

References

Application Notes and Protocols for 3-Hydroxycarbofuran-d3 in Forensic Toxicology Investigations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran is a broad-spectrum carbamate pesticide known for its high toxicity due to the inhibition of acetylcholinesterase, an enzyme critical for nerve function. In forensic toxicology, the detection and quantification of carbofuran and its metabolites are crucial in determining the cause of death in poisoning cases. 3-Hydroxycarbofuran is a major and toxicologically active metabolite of carbofuran.[1][2][3][4] To ensure the accuracy and reliability of quantitative analyses in complex biological matrices, stable isotope-labeled internal standards are indispensable. 3-Hydroxycarbofuran-d3, a deuterated analog of 3-hydroxycarbofuran, serves as an ideal internal standard for mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of 3-hydroxycarbofuran.[5][6]

These application notes provide detailed protocols for the extraction and analysis of 3-hydroxycarbofuran from various forensic matrices using this compound as an internal standard.

Metabolic Pathway and Toxicological Significance

Carbofuran is rapidly metabolized in the body, primarily through oxidation, to form 3-hydroxycarbofuran.[1][2] This metabolite is also a potent acetylcholinesterase inhibitor and contributes significantly to the overall toxicity of carbofuran exposure.[3][4] Further metabolism can lead to the formation of 3-ketocarbofuran and various phenolic compounds, which may be conjugated and excreted.[7] Given its toxicological relevance, the accurate measurement of 3-hydroxycarbofuran is critical for a comprehensive forensic investigation.

A simplified metabolic pathway of carbofuran is depicted below:

Carbofuran Carbofuran Metabolite1 3-Hydroxycarbofuran Carbofuran->Metabolite1 Oxidation (CYP450) Metabolite4 7-Phenol-carbofuran Carbofuran->Metabolite4 Hydrolysis & Oxidation Metabolite2 3-Ketocarbofuran Metabolite1->Metabolite2 Oxidation Metabolite3 3-Hydroxycarbofuran Glucuronide Metabolite1->Metabolite3 Glucuronidation

Caption: Metabolic conversion of Carbofuran.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

Carbamate pesticides, including carbofuran and 3-hydroxycarbofuran, exert their toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent clinical signs of toxicity.

The mechanism of AChE inhibition is illustrated in the following diagram:

cluster_normal Normal Synaptic Transmission cluster_inhibition Carbamate Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds Products Choline + Acetate AChE->Products Signal Nerve Signal Termination AChE->Signal Inhibited_AChE Carbamylated AChE (Inactive) AChE->Inhibited_AChE Receptor->ACh Releases Overstimulation Receptor Overstimulation Receptor->Overstimulation Carbamate 3-Hydroxycarbofuran Carbamate->AChE Inhibits Excess_ACh Excess ACh Excess_ACh->Receptor Continuously Binds

Caption: Acetylcholinesterase inhibition by 3-Hydroxycarbofuran.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for the determination of carbofuran and 3-hydroxycarbofuran in forensic matrices. The use of this compound as an internal standard is a common practice in these methods to ensure accuracy.

Table 1: Method Validation Parameters for 3-Hydroxycarbofuran Analysis

MatrixMethodLinearity Range (ng/mL)Precision (%RSD)Accuracy (%Recovery)Reference
Animal Tissues (Liver, Stomach Contents)HPLC-DAD6.25 - 100 µg/mL< 15%64.72 - 100.61%[8][9]
Duck LiverUPLC-MS/MS2 - 2000 ng/g< 14% (intra-day), < 13% (inter-day)91.8 - 108.9%[10][11]
Food MatricesLC-QqTOF-MS10 - 70 µg/kg (LOQ)5 - 11% (within-day), 8 - 13% (inter-day)55 - 94%[12][13]

Table 2: Reported Concentrations of Carbofuran and Metabolites in Forensic Cases

Case TypeMatrixCarbofuran Concentration3-Hydroxycarbofuran ConcentrationReference
Fatal Poisoning (Twin 1)Cardiac BloodHigh (not specified)High (not specified)[7]
Fatal Poisoning (Twin 1)BileHigh (not specified)High (not specified)[7]
Fatal Poisoning (Twin 1)Gastric ContentsHigh (not specified)High (not specified)[7]
Non-fatal Poisoning (Twin 2)Blood and/or UrineQuantified (not specified)Quantified (not specified)[7]
Homicide/SuicideBlood0.4 - 18 µg/mLNot specified[14]
Homicide/SuicideBile0.4 - 60 µg/mLNot specified[14]
Homicide/SuicideLiver2.2 µg/gNot specified[14]
Homicide/SuicideStomach Contents0.3 - 300 µg/gNot specified[14]
Non-fatal IntoxicationHairDetectedDetected[15]

Experimental Protocols

The following are detailed protocols for the analysis of 3-hydroxycarbofuran in forensic matrices, incorporating this compound as an internal standard.

Protocol 1: Analysis of 3-Hydroxycarbofuran in Whole Blood by LC-MS/MS

1. Materials and Reagents

  • 3-Hydroxycarbofuran and this compound analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Whole blood samples (calibrators, quality controls, and unknown specimens)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

2. Sample Preparation

  • Label microcentrifuge tubes for each sample, calibrator, and quality control.

  • To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity LC or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • 3-Hydroxycarbofuran: e.g., m/z 238.1 → 181.1

    • This compound: e.g., m/z 241.1 → 184.1

Protocol 2: Analysis of 3-Hydroxycarbofuran in Urine by LC-MS/MS

1. Materials and Reagents

  • Same as Protocol 1, with the addition of β-glucuronidase from Helix pomatia.

  • Ammonium acetate buffer (pH 5.0)

2. Sample Preparation

  • To 100 µL of urine in a microcentrifuge tube, add 50 µL of ammonium acetate buffer.

  • Add 10 µL of β-glucuronidase solution and vortex.

  • Incubate at 37°C for 2 hours to hydrolyze glucuronide conjugates.

  • Allow the sample to cool to room temperature.

  • Add 10 µL of the internal standard working solution (this compound).

  • Proceed with protein precipitation and subsequent steps as described in Protocol 1 (steps 4-10).

Protocol 3: Analysis of 3-Hydroxycarbofuran in Tissues (e.g., Liver) by LC-MS/MS

1. Materials and Reagents

  • Same as Protocol 1.

  • Homogenizer

2. Sample Preparation

  • Weigh approximately 1 g of tissue into a homogenization tube.

  • Add 3 mL of cold acetonitrile.

  • Homogenize the tissue until a uniform consistency is achieved.

  • Transfer 100 µL of the homogenate to a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound).

  • Vortex for 30 seconds.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and proceed with evaporation and reconstitution as described in Protocol 1 (steps 8-10).

Forensic Toxicology Workflow

The following diagram illustrates a typical workflow for the analysis of 3-hydroxycarbofuran in a forensic toxicology laboratory.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical A Case Submission & Sample Reception B Sample Accessioning & Storage A->B C Sample Preparation (Extraction & Cleanup) B->C D Addition of this compound (Internal Standard) C->D E LC-MS/MS Analysis D->E F Data Acquisition & Processing E->F G Data Review & Interpretation F->G H Report Generation G->H I Technical & Administrative Review H->I J Release of Final Report I->J

Caption: Forensic toxicology workflow for 3-Hydroxycarbofuran analysis.

Conclusion

The use of this compound as an internal standard is essential for the accurate and reliable quantification of 3-hydroxycarbofuran in forensic toxicology investigations. The detailed protocols and workflow provided in these application notes offer a robust framework for laboratories involved in the analysis of carbamate pesticides. Adherence to validated methods and a structured workflow ensures the generation of high-quality, defensible data critical for legal proceedings.

References

Application of 3-Hydroxycarbofuran-d3 in Environmental Monitoring Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

3-Hydroxycarbofuran is a major metabolite of the broad-spectrum carbamate insecticide, carbofuran. Due to its toxicity and potential for environmental contamination, monitoring 3-hydroxycarbofuran in various environmental matrices is crucial for assessing ecological and human health risks.[1][2] 3-Hydroxycarbofuran-d3, a deuterated analog of 3-hydroxycarbofuran, serves as an ideal internal standard for quantitative analysis in environmental monitoring studies.[3] The use of isotopically labeled internal standards like this compound is a well-established technique to improve the accuracy and precision of analytical methods, particularly when using mass spectrometry-based detection.[4][5][6] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4][6]

This document provides detailed application notes and a generalized protocol for the use of this compound in the analysis of environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before processing. The labeled standard is chemically identical to the analyte of interest (3-hydroxycarbofuran) but has a different mass due to the presence of heavy isotopes (deuterium in this case).[6] This allows the mass spectrometer to distinguish between the analyte and the internal standard.[6] By measuring the ratio of the native analyte to the isotopically labeled standard, accurate quantification can be achieved, as any loss of analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard equally.[4][6]

Application Areas

The use of this compound as an internal standard is applicable to a wide range of environmental matrices, including:

  • Water Samples: Surface water, groundwater, and drinking water.

  • Soil and Sediment: Agricultural soils and aquatic sediments.

  • Biota: Plant tissues and animal tissues (e.g., liver).[7][8]

  • Food and Agricultural Products: Fruits, vegetables, and grains.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data from studies utilizing isotope dilution LC-MS/MS for the analysis of carbofuran and its metabolites. While specific performance characteristics can vary based on the matrix, instrumentation, and method parameters, this table provides a general overview of the expected performance.

ParameterMatrixAnalyte(s)Typical Range/ValueReference
Linearity Range Duck LiverCarbofuran, 3-Hydroxycarbofuran2–2000 ng/g[7][8]
WaterCarbamates0.5–100 ppb[10]
Limit of Quantification (LOQ) Duck LiverCarbofuran, 3-Hydroxycarbofuran2 ng/g[7][8]
FoodCarbosulfan, Carbofuran, 3-Hydroxycarbofuran10 µg/kg[9][11]
Recovery Food (PLE)Carbosulfan and metabolites55–94%[9][11]
Duck Liver (LLE)Carbofuran, 3-Hydroxycarbofuran>75.1%[7][8]
Precision (RSD) FoodCarbosulfan and metabolites5–13%[9][11]
Duck LiverCarbofuran, 3-Hydroxycarbofuran<14%[7][8]
Matrix Effect Duck LiverCarbofuran, 3-Hydroxycarbofuran93.4–107.7%[7][8]

Experimental Protocol: Analysis of 3-Hydroxycarbofuran in Water Samples

This protocol describes a general procedure for the determination of 3-hydroxycarbofuran in water samples using solid-phase extraction (SPE) and LC-MS/MS with this compound as an internal standard.

1. Materials and Reagents

  • 3-Hydroxycarbofuran analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Reagent water (Type I)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Sample Preparation and Extraction

  • Sample Collection: Collect water samples in clean glass bottles.

  • Fortification: To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 µg/L).

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the analytes from the cartridge with 5 mL of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for carbamates.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxycarbofuran238.1181.1
This compound241.1184.1

4. Quantification

Create a calibration curve by analyzing a series of calibration standards containing known concentrations of 3-hydroxycarbofuran and a constant concentration of this compound. Plot the ratio of the peak area of 3-hydroxycarbofuran to the peak area of this compound against the concentration of 3-hydroxycarbofuran. The concentration of 3-hydroxycarbofuran in the samples is then determined from this calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Water Sample (100 mL) spike Spike with This compound sample->spike spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute spike->spe concentrate Evaporation and Reconstitution spe->concentrate filter Syringe Filtration concentrate->filter lcms LC-MS/MS System (C18 Column, ESI+) filter->lcms Inject mrm Data Acquisition (MRM Mode) lcms->mrm integrate Peak Integration mrm->integrate Raw Data calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calibrate quantify Quantification of 3-Hydroxycarbofuran calibrate->quantify

Caption: Workflow for the analysis of 3-hydroxycarbofuran in water.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_process Analytical Process cluster_output Measurement and Quantification analyte 3-Hydroxycarbofuran (in sample) extraction Sample Preparation (Extraction, Cleanup) analyte->extraction is This compound (added) is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis analyte_response Analyte Signal lcms_analysis->analyte_response is_response Internal Standard Signal lcms_analysis->is_response ratio Signal Ratio (Analyte / IS) analyte_response->ratio is_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Rationale for using an internal standard for accurate quantification.

References

Application Note: Quantitative Analysis of 3-Hydroxycarbofuran in Human Blood and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxycarbofuran is the major metabolite of the broad-spectrum carbamate pesticide, carbofuran. Monitoring its levels in biological matrices such as blood and urine is crucial for assessing human exposure and conducting toxicological studies. This application note provides a detailed protocol for the sensitive and selective quantification of 3-hydroxycarbofuran in human plasma and urine using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 3-Hydroxycarbofuran-d3, ensures high accuracy and precision.

Principle

This method employs a simple protein precipitation for plasma samples and a dilute-and-shoot approach for urine samples, followed by analysis using LC-MS/MS. The analytes are separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Analytes and Internal Standard:

    • 3-Hydroxycarbofuran (≥98% purity)

    • This compound (≥98% purity, isotopic purity >99%)

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K2-EDTA)

    • Human urine

Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-hydroxycarbofuran and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 3-hydroxycarbofuran stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation

Plasma:

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Urine:

  • Thaw urine samples at room temperature and centrifuge at 4,000 rpm for 5 minutes to remove particulates.

  • To 50 µL of the urine supernatant, add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 430 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow As per instrument manufacturer's recommendations
MRM Transitions See Table 1

Table 1: MRM Transitions for 3-Hydroxycarbofuran and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Hydroxycarbofuran238.1180.910015
This compound (IS)241.1183.910015

Method Validation Summary

The analytical method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the method.

Table 2: Calibration Curve and Linearity

MatrixCalibration Range (ng/mL)
Plasma0.5 - 200> 0.995
Urine1.0 - 500> 0.995

Table 3: Precision and Accuracy

MatrixQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
PlasmaLLOQ0.5< 15< 1585 - 115
Low1.5< 15< 1585 - 115
Mid75< 15< 1585 - 115
High150< 15< 1585 - 115
UrineLLOQ1.0< 15< 1585 - 115
Low3.0< 15< 1585 - 115
Mid200< 15< 1585 - 115
High400< 15< 1585 - 115

Table 4: Recovery and Matrix Effect

MatrixAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Plasma88 - 9590 - 9692 - 108
UrineNot ApplicableNot Applicable90 - 110

Visualization of Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_spike Spike with This compound plasma->is_spike urine Urine Sample (50 µL) dilute Dilute with Mobile Phase urine->dilute ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge_ppt Centrifuge ppt->centrifuge_ppt evaporate Evaporate centrifuge_ppt->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS System (C18 Column, ESI+) reconstitute->lcms Inject dilute->lcms Inject mrm MRM Detection Analyte: 238.1 > 180.9 IS: 241.1 > 183.9 lcms->mrm quant Quantification (Peak Area Ratio vs. Calibration Curve) mrm->quant

Caption: Workflow for 3-hydroxycarbofuran analysis.

Conclusion

This application note describes a robust and reliable LC-MS/MS method for the quantification of 3-hydroxycarbofuran in human plasma and urine. The use of a stable isotope-labeled internal standard, simple sample preparation procedures, and sensitive MRM detection provides a method that is suitable for high-throughput analysis in clinical and toxicological research. The method meets the requirements for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and minimal matrix effects.

Application Notes and Protocols for the Analysis of 3-Hydroxycarbofuran-d3 in Wildlife Poisoning Investigations

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Hydroxycarbofuran-d3 as an internal standard in the quantitative analysis of carbofuran and its primary metabolite, 3-hydroxycarbofuran, in biological samples from wildlife. The protocols outlined are essential for forensic toxicology investigations into suspected pesticide poisoning cases.

Carbofuran, a potent carbamate pesticide, is a significant concern for wildlife due to its high toxicity.[1][2] Its use, though restricted in many regions, continues to be a cause of both intentional and unintentional poisoning of animals.[2] Upon ingestion, carbofuran is metabolized in the liver to compounds including 3-hydroxycarbofuran, which is also a potent inhibitor of acetylcholinesterase.[1][3] Therefore, the simultaneous detection of both carbofuran and 3-hydroxycarbofuran is crucial for a definitive diagnosis of carbofuran exposure.[1][4][5]

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise quantification in complex biological matrices.[6] It effectively compensates for variations in sample preparation, instrument response, and matrix effects, ensuring the reliability of the analytical results.[6]

Analytical Approaches

Several analytical techniques can be employed for the determination of carbofuran and 3-hydroxycarbofuran. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][7] Other methods such as high-pressure liquid chromatography with a diode array detector (HPLC-DAD) and gas chromatography-mass spectrometry (GC-MS) have also been utilized.[4][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of carbofuran and 3-hydroxycarbofuran in different biological matrices.

Table 1: HPLC-DAD Method Performance [4]

ParameterMatrixCarbofuran3-Hydroxycarbofuran
Linearity Range Stomach Contents, Liver, Vitreous Humor, Blood6.25 - 100 µg/mL6.25 - 100 µg/mL
Correlation Coefficient (r²) All Matrices>0.9811>0.9811
Precision (CV %) All Matrices<15%<15%
Accuracy (RSE %) All Matrices<15%<15%
Recovery All Matrices74.29 - 100.1%64.72 - 100.61%

Table 2: UPLC-MS/MS Method Performance in Duck Liver [7]

ParameterValue
Linearity Range 2 - 2000 ng/g
Lower Limit of Quantification (LLOQ) 2 ng/g
Intra-day Precision (RSD) <14%
Inter-day Precision (RSD) <13%
Accuracy 91.8 - 108.9%
Average Extraction Efficiency >75.1%
Matrix Effect 93.4 - 107.7%

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for LC-MS/MS Analysis

This protocol is adapted for the extraction of carbofuran and 3-hydroxycarbofuran from liver tissue, a common sample in wildlife poisoning investigations.[9]

Materials:

  • Homogenizer

  • Centrifuge tubes (15 mL and 50 mL)

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)

  • This compound internal standard solution

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1-2 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE sorbent.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (adapted from[7]):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mmol/L ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate the analytes from matrix interferences.

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (adapted from[7]):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Carbofuran: m/z 222.1 → 165.1

    • 3-Hydroxycarbofuran: m/z 238.1 → 180.9

    • This compound: (Adjust for the deuterium labeling, typically m/z 241.1 → appropriate fragment)

Data Analysis:

  • Quantify the concentration of carbofuran and 3-hydroxycarbofuran by comparing the peak area ratios of the analytes to the internal standard (this compound) against a calibration curve prepared in a blank matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_receipt Sample Receipt (e.g., Liver, Stomach Contents) homogenization Homogenization sample_receipt->homogenization spiking Spiking with This compound homogenization->spiking extraction QuEChERS Extraction spiking->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lcms UPLC-MS/MS Analysis cleanup->lcms quantification Quantification using Internal Standard lcms->quantification reporting Final Report quantification->reporting

Caption: Experimental workflow for wildlife poisoning analysis.

metabolic_pathway carbofuran Carbofuran hydroxycarbofuran 3-Hydroxycarbofuran (Major Metabolite) carbofuran->hydroxycarbofuran Oxidation (Liver) phenols Phenolic Metabolites (e.g., 3-Hydroxy-7-phenol) carbofuran->phenols Hydrolysis ketocarbofuran 3-Ketocarbofuran hydroxycarbofuran->ketocarbofuran Oxidation hydroxycarbofuran->phenols Hydrolysis

Caption: Metabolic pathway of Carbofuran.

References

Troubleshooting & Optimization

Deuterium exchange in 3-Hydroxycarbofuran-d3 under different pH conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the deuterium exchange of 3-Hydroxycarbofuran-d3 under various pH conditions. The information is based on established principles of hydrogen-deuterium exchange monitored by mass spectrometry and NMR spectroscopy.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of deuterium label upon analysis (Back-exchange) The analytical conditions (e.g., mobile phase in LC-MS) are protic and at a pH that facilitates exchange.[1][2]Ensure the quenching of the exchange reaction is effective by rapidly lowering the pH to around 2.5 and maintaining a low temperature (0-4 °C).[1][3] Use aprotic or deuterated solvents for analysis where possible, although this is not always feasible with reverse-phase LC-MS. Minimize the time between quenching and analysis.
Inconsistent or irreproducible exchange rates Fluctuations in temperature or pH during the experiment.[4][5] Inaccurate measurement of reaction time points.Use well-buffered solutions to maintain a constant pH throughout the experiment.[5] Employ a thermostatically controlled environment for the exchange reaction. Use a precise timer and automated quenching methods if possible.
No observable deuterium exchange The deuterons in this compound may be on carbon atoms that are not readily exchangeable under the tested conditions. Exchange may be too slow to be observed within the experimental timeframe.While many deuterons on heteroatoms are labile, those on carbon are generally less so.[6] Consider using acid or base catalysis, or increasing the temperature to facilitate the exchange of less labile deuterons.[6] Extend the duration of the exchange experiment.
Complex or difficult-to-interpret mass spectra Overlapping isotopic envelopes of partially and fully exchanged species. Presence of impurities or degradation products.Use high-resolution mass spectrometry to better resolve the different deuterated species.[7] Employ deconvolution software to analyze the isotopic patterns. Ensure the purity of the this compound starting material and check for degradation, as carbofuran can be unstable in alkaline media.[8]
Unexpected changes in retention time in LC-MS The isotopic labeling can sometimes lead to slight changes in chromatographic behavior (isotope effect).[6]This is a known phenomenon. It is important to be aware of potential shifts in retention time and to confirm the identity of the peaks by their mass-to-charge ratio.

Frequently Asked Questions (FAQs)

Q1: At which pH do you expect the deuterium exchange of this compound to be fastest?

A1: The rate of deuterium exchange is pH-dependent.[4][9] For exchangeable protons (and by extension, deuterons) on heteroatoms, the exchange is typically catalyzed by both acid and base.[6] Therefore, the exchange rate is expected to be minimal at a certain pH (for amide protons in proteins, this is around pH 2.6) and increase at both more acidic and more alkaline pH values.[3] For deuterons on a carbon atom adjacent to a carbonyl group, the exchange is often base-catalyzed via an enolate intermediate.

Q2: How can I monitor the deuterium exchange of this compound?

A2: The most common methods for monitoring deuterium exchange are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][10][11] Mass spectrometry detects the increase in mass as deuterium is replaced by hydrogen.[12][13] NMR spectroscopy can provide site-specific information about the exchange by observing the disappearance of the deuterium-coupled signal or the appearance of the proton signal.[3][14]

Q3: What is "back-exchange" and how can I minimize it?

A3: Back-exchange is the loss of the incorporated deuterium and its replacement with hydrogen from the solvent during the analytical process, which can lead to an underestimation of the extent of exchange.[1][2] To minimize back-exchange, the reaction is typically quenched by rapidly lowering the pH to approximately 2.5 and reducing the temperature to near 0 °C.[1][3] The analysis should then be performed as quickly as possible.

Q4: Do I need a special type of mass spectrometer for these experiments?

A4: While not strictly necessary, a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is highly advantageous. It allows for the accurate determination of the mass shift resulting from deuterium-hydrogen exchange and can help to resolve complex isotopic patterns from mixtures of partially exchanged molecules.[7]

Q5: How do I choose the appropriate buffer for my experiment?

A5: The buffer should have sufficient buffering capacity at the desired pH and should not interfere with the analysis.[5] It is crucial that the pH remains stable throughout the labeling reaction.[5] For LC-MS analysis, volatile buffers are preferred.

Quantitative Data Summary

pHIncubation Time (minutes)Temperature (°C)Expected % Deuterium Remaining (Hypothetical)
2.5602595%
4.0602585%
7.0602560%
9.0602540%
11.0602520%

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol: Monitoring Deuterium Exchange of this compound by LC-MS

  • Sample Preparation:

    • Prepare a stock solution of this compound in an aprotic organic solvent (e.g., acetonitrile).

    • Prepare a series of aqueous buffers at the desired pH values (e.g., pH 4.0, 7.0, 9.0).

  • Deuterium Exchange Reaction:

    • Initiate the exchange reaction by diluting a small aliquot of the this compound stock solution into each of the pH buffers. The final solution should have a high percentage of H₂O to drive the exchange.

    • Incubate the reaction mixtures at a constant, controlled temperature (e.g., 25 °C).

    • At various time points (e.g., 1, 5, 15, 30, 60 minutes), take an aliquot of each reaction mixture.

  • Quenching the Reaction:

    • Immediately mix the aliquot with a pre-chilled quench buffer (e.g., a buffer at pH 2.5) to stop the exchange reaction.[1] This step should be performed rapidly.

    • Keep the quenched samples on ice until analysis.

  • LC-MS Analysis:

    • Inject the quenched samples into an LC-MS system.

    • Use a suitable reverse-phase column to separate the analyte from buffer components.

    • The mass spectrometer should be operated in a mode that allows for the clear detection of the molecular ion of 3-Hydroxycarbofuran and its isotopologues.

    • Monitor the mass shift over time. The initial mass will correspond to this compound, and as the exchange progresses, the mass will decrease as deuterons are replaced by protons.

  • Data Analysis:

    • Determine the average mass of the analyte at each time point.

    • Calculate the extent of deuterium exchange by comparing the observed mass to the initial mass of the fully deuterated compound and the mass of the non-deuterated compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exchange Exchange Reaction cluster_analysis Analysis stock This compound Stock Solution initiate Initiate Exchange (Dilute stock in buffer) stock->initiate buffers H₂O Buffers (Varying pH) buffers->initiate incubate Incubate at Constant Temperature initiate->incubate quench Quench Reaction (Low pH & Temp) incubate->quench Time Points lcms LC-MS Analysis quench->lcms data Data Interpretation lcms->data

Caption: Experimental workflow for monitoring deuterium exchange.

ph_effect cluster_conditions pH Conditions cluster_rate Rate of Deuterium Exchange cluster_mechanism Primary Catalysis acidic Acidic (e.g., pH < 4) rate Exchange Rate acidic->rate Increases neutral Neutral (e.g., pH 7) neutral->rate Moderate alkaline Alkaline (e.g., pH > 9) alkaline->rate Increases acid_cat Acid Catalysis rate->acid_cat Under acidic conditions base_cat Base Catalysis rate->base_cat Under alkaline conditions

References

Technical Support Center: 3-Hydroxycarbofuran-d3 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Hydroxycarbofuran-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on assessing and ensuring the stability of this compound stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -20°C or lower in tightly sealed, amber glass vials to protect from light. Studies on the non-deuterated form of 3-hydroxycarbofuran suggest stability for at least four years under these conditions. For short-term storage (up to 2 hours), solutions may be kept at room temperature. One study on 3-hydroxycarbofuran in a biological matrix (duck liver) demonstrated stability for at least 30 days at -20°C[1].

Q2: Which solvents are suitable for preparing this compound stock solutions?

A2: Acetonitrile is a commonly used and recommended solvent for preparing this compound stock solutions, as evidenced by its use in commercially available standards[2][3][4]. Methanol is another potential solvent, though some carbamates have shown sensitivity to it. The choice of solvent should be compatible with your analytical methodology, particularly for LC-MS/MS applications.

Q3: How can I assess the stability of my this compound stock solution?

A3: A stability study should be performed by analyzing the stock solution at regular intervals over a defined period. This involves comparing the concentration of the aged solution to a freshly prepared standard. Any significant decrease in concentration or the appearance of new peaks in the chromatogram may indicate degradation. A detailed experimental protocol for a stability assessment is provided below.

Q4: What are the likely degradation pathways for this compound?

A4: this compound, being a carbamate, is susceptible to hydrolysis, particularly under alkaline conditions. The parent compound, carbofuran, is known to degrade via hydrolysis and photolysis[5]. Therefore, exposure to high pH, moisture, and light should be minimized. Oxidation is another potential degradation pathway[6].

Q5: What are the potential degradation products of this compound?

A5: Based on the degradation pathways of carbofuran, potential degradation products of 3-Hydroxycarbofuran could include the corresponding phenol (3,7-dihydroxy-2,2-dimethyl-2,3-dihydrobenzofuran) formed by the hydrolysis of the carbamate ester linkage. Further oxidation could also lead to other related compounds[6][7][8].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Gradual decrease in the peak area of this compound over time. Chemical degradation of the analyte in the stock solution.1. Verify Storage Conditions: Ensure the solution is stored at ≤ -20°C and protected from light. 2. Check Solvent Quality: Use high-purity, LC-MS grade solvents. Avoid using old or potentially contaminated solvents. 3. Assess for Hydrolysis: If the solvent was not anhydrous, hydrolysis may have occurred. Prepare a fresh stock solution using a new bottle of anhydrous solvent. 4. Perform a Stability Check: Analyze the aged stock solution against a freshly prepared standard to quantify the degradation.
Appearance of new, unidentified peaks in the chromatogram of the stock solution. Formation of degradation products.1. Analyze by LC-MS/MS: Use mass spectrometry to obtain the mass-to-charge ratio (m/z) of the new peaks to help identify potential degradation products. Common degradation products of carbamates are often formed through hydrolysis of the ester linkage. 2. Review Degradation Pathways: Consider the known degradation pathways of carbofuran and related carbamates (hydrolysis, oxidation) to hypothesize the identity of the new peaks[6][7][8]. 3. Prepare a Fresh Solution: Discard the old stock solution and prepare a new one with fresh solvent and standard material.
Inconsistent or fluctuating signal intensity between injections. This could be an instrument issue rather than a stability problem.1. Check System Suitability: Inject a known, stable standard to verify the performance of the LC-MS/MS system. 2. Inspect for Leaks: Ensure all fittings and connections in the LC system are secure. 3. Clean the Ion Source: A dirty ion source can lead to signal suppression and instability[9][10]. 4. Evaluate Matrix Effects: If analyzing samples in a complex matrix, ion suppression could be the cause. A deuterated internal standard like this compound should help compensate for this, but significant matrix effects can still cause issues[11].
Complete loss of signal for this compound. Severe degradation or an instrument malfunction.1. Prepare a Fresh Standard: Immediately prepare a fresh stock solution and analyze it to rule out complete degradation of the original solution. 2. Troubleshoot the LC-MS/MS System: If the fresh standard also shows no signal, investigate the instrument. Check for major leaks, ensure the mass spectrometer is properly tuned, and verify that the correct MRM transition is being monitored[12][13].

Experimental Protocols

Protocol for Assessing Stock Solution Stability

This protocol outlines a procedure to evaluate the long-term stability of a this compound stock solution.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • From this stock, prepare a working solution at a concentration of 10 µg/mL in acetonitrile.

  • Aliquot the working solution into several amber glass vials, seal tightly, and store at the desired temperatures (e.g., -20°C, 4°C, and room temperature).

2. Initial Analysis (Time Zero):

  • Prepare a fresh (T=0) calibration curve using the primary stock solution.

  • Analyze one of the freshly prepared working solution aliquots using a validated LC-MS/MS method. This will serve as the baseline measurement.

3. Subsequent Analyses:

  • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage temperature.

  • Allow the solution to equilibrate to room temperature.

  • Analyze the aged aliquots along with a freshly prepared working solution (as a control) and a full calibration curve.

4. Data Analysis:

  • Calculate the concentration of this compound in each aged aliquot using the calibration curve from that time point.

  • Compare the concentration of the aged solutions to the initial (T=0) concentration.

  • A deviation of more than a predetermined percentage (e.g., 10-15%) from the initial concentration may indicate instability under those storage conditions.

Quantitative Data Summary (Hypothetical)

Storage TemperatureSolventInitial Conc. (µg/mL)Conc. at 4 Weeks (µg/mL)Conc. at 12 Weeks (µg/mL)% Recovery at 12 Weeks
-20°CAcetonitrile10.09.99.898%
4°CAcetonitrile10.09.59.191%
Room TemperatureAcetonitrile10.08.26.565%

Visualizations

Stability_Assessment_Workflow Workflow for Stock Solution Stability Assessment prep_stock Prepare 1 mg/mL Stock Solution prep_working Prepare 10 µg/mL Working Solution prep_stock->prep_working aliquot Aliquot into Vials prep_working->aliquot storage Store at Different Temperatures (-20°C, 4°C, RT) aliquot->storage analysis_t0 Initial Analysis (T=0) aliquot->analysis_t0 analysis_tn Analyze at Time Points (e.g., 1, 4, 12 weeks) storage->analysis_tn data_analysis Compare to T=0 and Fresh Standard analysis_t0->data_analysis analysis_tn->data_analysis conclusion Determine Stability and Shelf-Life data_analysis->conclusion

Caption: Workflow for assessing the stability of a stock solution.

Troubleshooting_Logic Troubleshooting Logic for Signal Loss start Signal Loss or Inconsistency Observed check_fresh Analyze a Freshly Prepared Standard start->check_fresh signal_ok Signal is Normal? check_fresh->signal_ok degradation Original Solution Likely Degraded signal_ok->degradation Yes instrument_issue Suspect Instrument Issue signal_ok->instrument_issue No check_lc Check LC System (leaks, pump) instrument_issue->check_lc check_ms Check MS System (source, tuning) instrument_issue->check_ms resolve Issue Resolved check_lc->resolve check_ms->resolve

Caption: Decision tree for troubleshooting signal loss.

References

Technical Support Center: Optimizing MRM Transitions for 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of 3-Hydroxycarbofuran-d3, a common internal standard for the quantitation of its parent compound, 3-Hydroxycarbofuran.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 3-hydroxycarbofuran, a major metabolite of the pesticide carbofuran. The three deuterium atoms are located on the methyl group of the carbamate moiety. It is commonly used as an internal standard in quantitative analysis by LC-MS/MS. Because it is chemically almost identical to the analyte of interest (3-hydroxycarbofuran), it co-elutes chromatographically and exhibits similar ionization and fragmentation behavior. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification of 3-hydroxycarbofuran.

Q2: What are the predicted MRM transitions for this compound?

Since this compound has three deuterium atoms on the methylcarbamate group, its molecular weight is increased by approximately 3 Da. Therefore, the predicted precursor ion would be around m/z 241.1 . The fragmentation of carbamates often involves the loss of the methyl isocyanate group. If the deuterated methyl isocyanate is lost, the resulting product ion would be the same as the non-deuterated form.

Predicted MRM Transitions for this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
This compound~241.1~180.9Predicted values. Optimization is highly recommended.
3-Hydroxycarbofuran238.1180.9For reference.[1][2]

Disclaimer: These are predicted values. It is crucial to experimentally optimize the MRM transitions and collision energies for your specific instrument and experimental conditions.

Experimental Protocol: Optimizing MRM Transitions

This protocol outlines the steps to determine the optimal MRM transitions and collision energy for this compound.

Objective: To identify the most intense and specific precursor and product ions for this compound and to optimize the collision energy (CE) and cone voltage (CV) for maximum signal intensity.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in methanol)

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Mobile phase solvents (e.g., methanol, water, formic acid)

  • Appropriate LC column for carbamate analysis

Workflow for MRM Optimization:

MRM_Optimization_Workflow cluster_infusion Step 1: Direct Infusion & Precursor Ion Identification cluster_fragmentation Step 2: Product Ion Scan & Selection cluster_optimization Step 3: Collision Energy & Cone Voltage Optimization cluster_verification Step 4: Method Verification infuse Infuse Standard q1_scan Perform Q1 Scan infuse->q1_scan Direct infusion of standard solution identify_precursor Identify [M+H]+ q1_scan->identify_precursor Identify the protonated molecule product_scan Perform Product Ion Scan identify_precursor->product_scan Set precursor ion in Q1 select_product Select Intense/Specific Product Ions product_scan->select_product Analyze fragmentation pattern ce_ramp Ramp Collision Energy select_product->ce_ramp For each transition cv_ramp Ramp Cone Voltage ce_ramp->cv_ramp Optimize CE for each transition determine_optimal Determine Optimal CE/CV cv_ramp->determine_optimal Find values for maximum intensity lc_ms_run LC-MS/MS Analysis determine_optimal->lc_ms_run Incorporate into LC-MS/MS method verify_peak Verify Peak Shape & S/N lc_ms_run->verify_peak Inject standard and assess performance

Caption: Workflow for optimizing MRM transitions for this compound.

Procedure:

  • Direct Infusion and Precursor Ion Identification:

    • Prepare a solution of this compound at a suitable concentration (e.g., 100-1000 ng/mL) in a solvent compatible with your mobile phase.

    • Infuse the solution directly into the mass spectrometer at a constant flow rate.

    • Perform a Q1 scan in positive ion mode to identify the protonated molecule, [M+H]+. Based on its molecular weight of 240.27, this should be around m/z 241.1.

  • Product Ion Scan and Selection:

    • Set the mass spectrometer to product ion scan mode.

    • Select the identified precursor ion (e.g., m/z 241.1) in the first quadrupole (Q1).

    • Scan the third quadrupole (Q3) to observe the fragment ions produced upon collision-induced dissociation (CID).

    • Identify one or two of the most intense and specific product ions. One of these is predicted to be around m/z 180.9.

  • Collision Energy (CE) and Cone Voltage (CV) Optimization:

    • For each selected MRM transition (precursor → product), perform a collision energy optimization. This involves ramping the CE over a range (e.g., 5-40 eV) while monitoring the signal intensity of the product ion. The optimal CE is the value that yields the highest intensity.

    • Similarly, optimize the cone voltage (or equivalent parameter on your instrument) to maximize the precursor ion signal.

  • Method Verification:

    • Incorporate the optimized MRM transitions and parameters into your LC-MS/MS method.

    • Inject a standard solution of this compound and verify the chromatographic peak shape and signal-to-noise ratio.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound using LC-MS/MS.

Logical Troubleshooting Flow:

Troubleshooting_Flow cluster_no_signal No or Low Signal Solutions cluster_poor_peak Poor Peak Shape Solutions cluster_high_variability High Variability Solutions cluster_crosstalk Isotopic Crosstalk Solutions start Start Troubleshooting issue Identify the Issue start->issue no_signal No or Low Signal issue->no_signal Signal Issue poor_peak Poor Peak Shape issue->poor_peak Chromatography Issue high_variability High Variability in Results issue->high_variability Quantitation Issue crosstalk Isotopic Crosstalk issue->crosstalk Specificity Issue check_instrument Check Instrument Parameters (CE, CV, Gas Flows) no_signal->check_instrument check_standard Verify Standard Integrity & Concentration no_signal->check_standard check_source Clean Ion Source no_signal->check_source check_column Check LC Column Condition poor_peak->check_column check_mobile_phase Verify Mobile Phase Composition & pH poor_peak->check_mobile_phase check_injection Optimize Injection Volume & Solvent poor_peak->check_injection check_is_concentration Ensure Consistent IS Spiking high_variability->check_is_concentration evaluate_matrix Investigate Matrix Effects high_variability->evaluate_matrix check_integration Review Peak Integration high_variability->check_integration check_transitions Select Unique Product Ions crosstalk->check_transitions adjust_integration_windows Adjust Integration Windows crosstalk->adjust_integration_windows correct_for_contribution Apply Correction Factor crosstalk->correct_for_contribution

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

Problem: No or low signal for this compound

Possible Cause Troubleshooting Step
Incorrect MRM Transitions Re-optimize the precursor and product ions using direct infusion as described in the experimental protocol.
Suboptimal Collision Energy or Cone Voltage Re-run the CE and CV optimization for the selected MRM transition.
Degraded Internal Standard Prepare a fresh stock solution of this compound. Verify the purity and concentration.
Ion Source Contamination Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions.
Instrument Not Tuned/Calibrated Perform a system tune and mass calibration as per the manufacturer's recommendations.

Problem: Poor chromatographic peak shape (tailing, fronting, or split peaks)

Possible Cause Troubleshooting Step
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte. Adjust the organic/aqueous ratio to improve peak shape.
Injection Solvent Mismatch The injection solvent should be weaker than or similar in strength to the initial mobile phase to avoid peak distortion.
System Dead Volume Check for and minimize any unnecessary tubing length or connections between the injector, column, and mass spectrometer.

Problem: High variability in the internal standard response

Possible Cause Troubleshooting Step
Inconsistent Spiking Ensure the internal standard is accurately and consistently added to all samples, calibrators, and quality controls.
Matrix Effects Matrix components can suppress or enhance the ionization of this compound. Evaluate matrix effects by comparing the response in a neat solution versus a matrix extract. If significant effects are observed, improve sample cleanup or use a matrix-matched calibration curve.
Analyte Degradation Investigate the stability of this compound in the sample matrix and during storage.

Problem: Isotopic Crosstalk

Possible Cause Troubleshooting Step
Contribution from the Analyte's Isotopes The M+2 or M+3 isotopes of the non-deuterated 3-hydroxycarbofuran may contribute to the signal of the this compound precursor ion, especially at high analyte concentrations.
Selection of a more specific product ion If possible, select a product ion for the d3-internal standard that is not present in the fragmentation of the native analyte.
Chromatographic Separation Ensure baseline separation between the analyte and the internal standard if there is a slight retention time difference.
Correction Factor In some cases, a mathematical correction can be applied to account for the isotopic contribution. This involves analyzing a high-concentration standard of the non-deuterated analyte and measuring the response in the internal standard's MRM channel.

By following these guidelines and troubleshooting steps, researchers can effectively optimize MRM transitions for this compound and ensure accurate and reliable results in their quantitative LC-MS/MS analyses.

References

Troubleshooting poor recovery of 3-Hydroxycarbofuran-d3 in sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor recovery of 3-Hydroxycarbofuran-d3 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor recovery of this compound during Solid-Phase Extraction (SPE)?

Poor recovery of this compound during SPE can stem from several factors. The most common issues include improper pH of the sample, suboptimal choice of SPE sorbent, inadequate conditioning of the SPE cartridge, incorrect solvent strength for washing and elution steps, and inappropriate flow rates during sample loading and elution. It is crucial to systematically evaluate each step of your protocol to identify the source of analyte loss.

Q2: How does sample pH affect the recovery of this compound?

The pH of the sample is a critical factor in the retention of this compound on the SPE sorbent. For effective retention on reversed-phase sorbents like C18, the analyte should be in its neutral, non-ionized form. Adjusting the sample pH to a neutral or slightly acidic level can significantly improve retention and subsequent recovery. For instance, one study optimized the extraction of carbofuran and 3-hydroxycarbofuran at a pH of 5.

Q3: Which SPE sorbent is most suitable for this compound extraction?

The choice of sorbent depends on the sample matrix and the physicochemical properties of the analyte. For this compound, which is a metabolite of a carbamate pesticide, reversed-phase sorbents like C18 are commonly used. These sorbents effectively retain moderately polar compounds from aqueous matrices. In some cases, normal phase sorbents like Florisil have shown higher recoveries for carbofuran compared to C18, especially at higher analyte concentrations. Polymeric sorbents are also a viable option and may offer different selectivity. It is recommended to screen a few different sorbent types to determine the best performance for your specific sample matrix.

Q4: My recovery is still low after optimizing the SPE method. What else could be the problem?

If you have optimized the main SPE parameters and are still experiencing low recovery, consider the following:

  • Analyte Stability: this compound may be degrading during the extraction process. Carbofuran, a related compound, has been shown to be unstable in water at 4°C over extended periods. Ensure your samples are processed promptly and stored under appropriate conditions (e.g., -20°C).

  • Matrix Effects: Complex sample matrices can interfere with the extraction process, leading to ion suppression or enhancement in the final analysis. A more rigorous sample cleanup or the use of a different extraction technique, such as liquid-liquid extraction (LLE), might be necessary.

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent. You can try increasing the volume of the elution solvent or using a stronger solvent.

  • Analyte Breakthrough: The analyte may not be retained on the cartridge during sample loading, which can happen if the sample loading flow rate is too high or the sorbent capacity is exceeded.

Troubleshooting Guide

Poor recovery of this compound can be systematically addressed by examining each stage of the extraction process. The following flowchart provides a logical workflow for troubleshooting.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Steps cluster_diagnosis Diagnosis cluster_solutions Solutions start Poor Recovery of this compound check_method Review SPE Protocol & Parameters start->check_method analyze_fractions Analyze All Fractions (Load, Wash, Elute) check_method->analyze_fractions analyte_in_load Analyte in Loading Fraction? analyze_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No solution_load Adjust Sample pH (Neutral/Slightly Acidic) Decrease Sample Load Flow Rate Increase Sorbent Mass Use a More Retentive Sorbent analyte_in_load->solution_load Yes analyte_not_eluted Analyte Not in Eluate? analyte_in_wash->analyte_not_eluted No solution_wash Decrease Wash Solvent Strength Ensure pH of Wash is Appropriate analyte_in_wash->solution_wash Yes low_overall_recovery Low Recovery in All Fractions? analyte_not_eluted->low_overall_recovery No solution_elution Increase Elution Solvent Strength Increase Elution Volume Try a Different Elution Solvent analyte_not_eluted->solution_elution Yes solution_overall Check for Analyte Degradation Investigate Matrix Effects Verify Standard Concentrations low_overall_recovery->solution_overall Yes

Troubleshooting workflow for poor this compound recovery.

Data Presentation

The following table summarizes recovery data for carbofuran (a closely related compound) under different SPE conditions. This data can serve as a reference for expected recoveries and the impact of different parameters.

AnalyteSPE SorbentFortification Level (ppm)Average Recovery (%)Reference
CarbofuranFlorisil0.595.2
CarbofuranFlorisil1.092.8
CarbofuranC180.588.6
CarbofuranC181.075.4
3-HydroxycarbofuranC180.01-2.5 µg/mL81-95

Experimental Protocols

Below is a general Solid-Phase Extraction (SPE) protocol that can be adapted for the extraction of this compound from aqueous samples.

Objective: To extract this compound from an aqueous sample matrix using a reversed-phase SPE cartridge.

Materials:

  • SPE Cartridge: C18 or a suitable polymeric sorbent

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Sample, pH adjusted to ~5-6

  • Elution Solvent: Acetonitrile or Ethyl Acetate

  • SPE Vacuum Manifold

  • Collection Vials

  • Nitrogen Evaporator

Protocol Workflow Diagram

SPE_Protocol start Start conditioning 1. Cartridge Conditioning (e.g., 5 mL Methanol) start->conditioning equilibration 2. Cartridge Equilibration (e.g., 5 mL Deionized Water) conditioning->equilibration sample_loading 3. Sample Loading (e.g., 500 mL sample at 5-10 mL/min) equilibration->sample_loading washing 4. Cartridge Washing (e.g., 5 mL 5% Methanol in Water) sample_loading->washing drying 5. Cartridge Drying (e.g., under vacuum for 10 min) washing->drying elution 6. Analyte Elution (e.g., 5 mL Acetonitrile) drying->elution evaporation 7. Eluate Evaporation (under Nitrogen stream) elution->evaporation reconstitution 8. Reconstitution (in mobile phase for analysis) evaporation->reconstitution end End reconstitution->end

A general SPE workflow for this compound extraction.

Detailed Steps:

  • Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.

  • Cartridge Equilibration: Pass 5 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated (pH adjusted) sample onto the cartridge at a controlled flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of a weak solvent, such as 5% methanol in water, to remove any weakly retained interferences.

  • Cartridge Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 10-20 minutes. This step is crucial for efficient elution with a non-polar solvent.

  • Analyte Elution: Elute the this compound from the cartridge with 5-10 mL of a strong solvent like acetonitrile or ethyl acetate into a collection vial.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase suitable for your

Potential interferences in the analysis of 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxycarbofuran-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analysis?

A1: this compound is the deuterated form of 3-hydroxycarbofuran, a major metabolite of the pesticide carbofuran.[1] Its primary application is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Using a deuterated internal standard helps to correct for variations in sample preparation and potential matrix effects, thereby improving the accuracy and precision of the analytical results.[2]

Q2: What are the most common analytical techniques for the determination of 3-Hydroxycarbofuran and its deuterated analog?

A2: The most common and effective techniques are hyphenated chromatographic methods. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used method for the sensitive and selective determination of carbofuran and its metabolites, including 3-hydroxycarbofuran.[3][4] High-pressure liquid chromatography with a diode array detector (HPLC-DAD) has also been developed and validated for this purpose.[5][6]

Q3: What are "matrix effects" and how can they interfere with the analysis of this compound?

A3: Matrix effects are a major concern in trace analysis and refer to the alteration of the analyte's signal (in this case, this compound and the target analyte) due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., soil, blood, food).[7][8] These effects can manifest as signal suppression (ion suppression) or signal enhancement (ion enhancement), leading to inaccurate quantification.[8] The use of an isotopically labeled internal standard like this compound is a key strategy to compensate for these effects, as the internal standard and the analyte are expected to be affected similarly by the matrix.[2]

Q4: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?

A4: Poor peak shape and retention time variability can stem from several factors:

  • Column Degradation: The analytical column may be degrading. Consider flushing the column or replacing it if necessary.

  • Mobile Phase Issues: Inconsistent mobile phase composition, pH, or the presence of contaminants can affect chromatography. Prepare fresh mobile phase and ensure proper mixing.

  • Sample Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can lead to peak distortion. If possible, dissolve your standards and samples in the initial mobile phase.

  • Injector Problems: A partially blocked injector needle or port can lead to poor peak shape. Perform routine maintenance on your autosampler.

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Recovery

Symptoms:

  • Quantification results are inconsistent and not reproducible.

  • The calculated recovery of this compound is significantly lower or higher than expected.

Potential Causes and Solutions:

Potential CauseRecommended Action
Significant Matrix Effects Matrix effects can suppress or enhance the ion signal. The use of a stable isotope-labeled internal standard like this compound is the primary way to correct for this.[2] Ensure that the internal standard is added to all samples, calibrators, and quality controls at a consistent concentration. If matrix effects are still suspected, further sample cleanup or dilution may be necessary.
Inefficient Extraction The extraction procedure may not be optimal for your sample matrix. Re-evaluate the extraction solvent, pH, and extraction time. A study on duck liver samples utilized ethyl acetate for liquid-liquid extraction with good recovery.[3]
Analyte Degradation 3-Hydroxycarbofuran can be susceptible to degradation under certain conditions. Ensure proper storage of samples and standards (e.g., at -20°C).[4] Avoid prolonged exposure to light or extreme temperatures during sample preparation.
Calibration Curve Issues An improperly prepared or aged calibration curve can lead to inaccurate results. Prepare fresh calibration standards and ensure the curve covers the expected concentration range of your samples. A linear range of 2–2000 ng/g has been successfully used for the analysis of 3-hydroxycarbofuran in duck liver.[3]
Issue 2: Presence of Interfering Peaks

Symptoms:

  • An interfering peak is co-eluting with or is very close to the this compound peak.

  • The baseline is noisy, making peak integration difficult.

Potential Causes and Solutions:

Potential CauseRecommended Action
Co-eluting Matrix Components The sample matrix is complex and contains compounds with similar properties to your analyte. Optimize the chromatographic method by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate to improve separation.[7]
Contamination Contamination can be introduced from solvents, reagents, glassware, or the instrument itself. Analyze a solvent blank to identify the source of contamination. Ensure all materials are of high purity and properly cleaned.
Isobaric Interference In mass spectrometry, an isobaric interference is a compound with the same nominal mass as the analyte. Utilize high-resolution mass spectrometry (HRMS) if available to differentiate between the analyte and the interference based on their exact masses. Alternatively, optimize MS/MS parameters (e.g., select a different product ion) to minimize the contribution of the interfering compound.

Experimental Protocols

UPLC-MS/MS Method for 3-Hydroxycarbofuran Analysis

This protocol is based on a method developed for the determination of carbofuran and 3-hydroxycarbofuran in duck liver.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Homogenize the tissue sample.

    • Add a known amount of this compound internal standard.

    • Extract the sample with ethyl acetate.

    • Centrifuge and collect the organic layer.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: A gradient of acetonitrile and water (containing an additive like formic acid or ammonium acetate).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • 3-Hydroxycarbofuran: m/z 238.1 → 180.9[3][4]

      • Carbofuran (for context): m/z 222.1 → 165.1[3][4]

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Hydroxycarbofuran238.1180.9
Carbofuran222.1165.1

Data from a UPLC-MS/MS method for the analysis in duck liver.[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample Homogenize Homogenization Sample->Homogenize Add_IS Add this compound (IS) Homogenize->Add_IS Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate UPLC UPLC Separation Evaporate->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the analysis of 3-Hydroxycarbofuran.

troubleshooting_logic Problem Inaccurate Results or Interfering Peaks Check_Blanks Analyze Solvent and Matrix Blanks Problem->Check_Blanks Contamination_Found Contamination Present? Check_Blanks->Contamination_Found Clean_System Clean System, Use High-Purity Solvents Contamination_Found->Clean_System Yes Check_Chromatography Review Peak Shape and Retention Time Contamination_Found->Check_Chromatography No Clean_System->Check_Blanks Poor_Chromatography Poor Chromatography? Check_Chromatography->Poor_Chromatography Optimize_LC Optimize LC Method (Gradient, Column) Poor_Chromatography->Optimize_LC Yes Check_IS_Response Evaluate Internal Standard Response Poor_Chromatography->Check_IS_Response No Optimize_LC->Check_Chromatography IS_Variation High IS Variation? Check_IS_Response->IS_Variation Matrix_Effect Investigate Matrix Effects (Post-column Infusion) IS_Variation->Matrix_Effect Yes Final_Check Re-analyze with Optimized Method IS_Variation->Final_Check No Optimize_Sample_Prep Improve Sample Cleanup or Dilute Sample Matrix_Effect->Optimize_Sample_Prep Optimize_Sample_Prep->Final_Check

References

Technical Support Center: Purity Assessment of 3-Hydroxycarbofuran-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of the 3-Hydroxycarbofuran-d3 internal standard. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the importance of assessing the purity of the this compound internal standard?

A1: The purity of an internal standard is critical for the accuracy and reliability of quantitative analytical methods, such as LC-MS/MS.[1][2] Impurities can lead to inaccurate quantification of the target analyte (3-Hydroxycarbofuran) by introducing interfering signals or by altering the effective concentration of the internal standard.[1][3] Purity assessment ensures that the internal standard meets the required quality for its intended use.

Q2: What are the key purity attributes to consider for this compound?

A2: The two primary purity attributes for a deuterated internal standard like this compound are:

  • Chemical Purity: The percentage of the compound that is this compound, exclusive of any chemical impurities.

  • Isotopic Purity (or Isotopic Enrichment): The percentage of the this compound molecules that contain the desired number of deuterium atoms (in this case, three). A critical aspect of isotopic purity is the amount of the unlabeled analogue (3-Hydroxycarbofuran) present as an impurity.[3][4]

Q3: What are the potential sources of impurities in this compound?

A3: Impurities can arise from several sources:

  • Synthesis: Incomplete reactions or side reactions during the synthesis of this compound can result in residual starting materials, reagents, or by-products.

  • Incomplete Deuteration: The process of introducing deuterium atoms may not be 100% efficient, leading to the presence of molecules with fewer than three deuterium atoms (d0, d1, d2 isotopologues), including the unlabeled 3-Hydroxycarbofuran.[3][4]

  • Degradation: this compound, being a carbamate, may be susceptible to hydrolysis, especially under non-neutral pH conditions. Degradation products could include 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol.

  • Storage Conditions: Improper storage (e.g., exposure to light, high temperatures, or moisture) can lead to degradation of the standard over time.

Q4: How does the presence of unlabeled 3-Hydroxycarbofuran affect my analysis?

A4: The presence of unlabeled 3-Hydroxycarbofuran (the d0 isotopologue) in your this compound internal standard can lead to an overestimation of the native analyte in your samples.[3] This is because the mass spectrometer will detect the unlabeled impurity along with the analyte, artificially inflating the analyte's signal.

Q5: What is hydrogen-deuterium (H/D) exchange and is it a concern for this compound?

A5: H/D exchange is a phenomenon where deuterium atoms on a molecule can be replaced by hydrogen atoms from the surrounding solvent or matrix.[5] For this compound, the deuterium atoms are on the N-methyl group. While generally stable, H/D exchange can sometimes occur under certain pH or temperature conditions, which would decrease the isotopic purity of the standard.[5] It is crucial to use the internal standard in solvents and under conditions that minimize this exchange.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purity assessment of your this compound internal standard.

Problem Potential Cause Recommended Solution
Unexpected peaks in the chromatogram during chemical purity analysis. 1. Contaminated solvent or mobile phase.2. Presence of synthesis-related impurities.3. Degradation of the standard.1. Analyze a solvent blank to identify any background contamination.2. If possible, obtain a certificate of analysis from the supplier to identify potential impurities. Use a high-resolution mass spectrometer to identify the mass of the unknown peaks.3. Prepare a fresh solution of the standard and re-analyze. Ensure proper storage conditions are maintained.
High background signal at the m/z of the unlabeled analyte (3-Hydroxycarbofuran). 1. Significant amount of the unlabeled isotopologue in the internal standard.2. In-source fragmentation of the deuterated standard.3. Cross-contamination of the analytical system.1. Perform an isotopic purity assessment to quantify the percentage of the unlabeled analyte.2. Optimize the mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation.3. Thoroughly clean the injection port, syringe, and column. Run several blank injections to ensure the system is clean.
Isotopic purity is lower than specified by the manufacturer. 1. H/D exchange has occurred.2. Incorrect calculation of isotopic purity.3. Degradation of the standard leading to changes in the isotopic distribution.1. Prepare the sample in a non-protic, aprotic, or deuterated solvent for analysis. Avoid acidic or basic conditions if possible.2. Ensure that the calculation accounts for the natural isotopic abundance of all elements in the molecule.3. Re-evaluate the chemical purity to check for degradation products.
Poor peak shape or splitting during HPLC analysis. 1. Inappropriate mobile phase pH.2. Column degradation or contamination.3. Sample solvent is too strong.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 3-Hydroxycarbofuran.2. Flush the column with a strong solvent or replace the column if necessary.3. Dissolve the standard in a solvent that is weaker than or matches the initial mobile phase composition.

Experimental Protocols

Chemical Purity Assessment by HPLC-UV

This method is suitable for determining the chemical purity of the this compound standard by separating it from potential non-isotopic impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

Materials:

  • This compound internal standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water and acetonitrile with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 10-20 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (or the absorbance maximum of 3-Hydroxycarbofuran)

    • Gradient Elution: A typical gradient could be 20% acetonitrile increasing to 80% acetonitrile over 15 minutes.

  • Analysis: Inject the standard solution and a solvent blank.

  • Data Analysis:

    • Integrate the peak area of all peaks in the chromatogram of the standard solution.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks (excluding blank peaks).

    • Chemical Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Isotopic Purity Assessment by LC-MS/MS

This method is used to determine the isotopic distribution of the this compound standard, specifically to quantify the amount of the unlabeled (d0) and other isotopologues.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Materials:

  • This compound internal standard

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • LC-MS grade formic acid

Procedure:

  • Solution Preparation: Prepare a dilute solution of the this compound standard (e.g., 100 ng/mL) in a suitable solvent.

  • LC Conditions: Use similar LC conditions as for the chemical purity analysis to ensure good peak shape and separation from any potential interferences.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor the transition of the precursor ion (m/z 241.1) to a characteristic product ion.

      • 3-Hydroxycarbofuran (d0): Monitor the transition of the precursor ion (m/z 238.1) to the same product ion.

    • Optimize source and collision energies for each transition.

  • Analysis: Infuse the solution directly or inject it into the LC-MS/MS system and acquire data in full scan mode or by monitoring the specific MRM transitions for all expected isotopologues (d0, d1, d2, d3).

  • Data Analysis:

    • Determine the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • Isotopic Purity (d3) (%) = (Area of d3 / (Area of d0 + d1 + d2 + d3)) x 100

Quantitative Data Summary

Parameter Method Typical Specification Potential Impact of Deviation
Chemical Purity HPLC-UV> 98%Inaccurate concentration of the internal standard solution, leading to biased results.
Isotopic Purity (d3) LC-MS/MS> 99%Lower isotopic purity can lead to interference from other isotopologues.
Unlabeled (d0) Content LC-MS/MS< 0.5%Overestimation of the native analyte in samples.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_chem_purity Chemical Purity Assessment cluster_iso_purity Isotopic Purity Assessment cluster_results Final Evaluation start Obtain this compound Standard prep_solution Prepare Stock and Working Solutions start->prep_solution hplc_uv HPLC-UV Analysis prep_solution->hplc_uv lc_ms LC-MS/MS Analysis prep_solution->lc_ms chem_data Calculate Purity by Area % hplc_uv->chem_data pass Purity Meets Specifications? chem_data->pass iso_data Determine Isotopic Distribution lc_ms->iso_data iso_data->pass

Caption: Workflow for the purity assessment of this compound.

Troubleshooting_Decision_Tree cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_conclusion Conclusion start Unexpected Peak in Chromatogram check_blank Analyze Solvent Blank start->check_blank is_in_blank Peak in Blank? check_blank->is_in_blank check_fresh Prepare Fresh Standard Solution is_in_fresh Peak in Fresh Solution? check_fresh->is_in_fresh is_in_blank->check_fresh No contamination Solvent/System Contamination is_in_blank->contamination Yes degradation Standard Degradation is_in_fresh->degradation No impurity Synthesis Impurity is_in_fresh->impurity Yes

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Stability of 3-Hydroxycarbofuran-d3 in Analytical Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-Hydroxycarbofuran-d3 in common analytical solvents. Proper handling and storage of analytical standards are critical for accurate and reliable experimental results.

Troubleshooting Guides and FAQs

Q1: My analytical results for this compound are inconsistent. Could the stability of my standard in solution be the issue?

A1: Yes, inconsistent analytical results can be a strong indicator of standard instability. Degradation of this compound in your chosen solvent can lead to a decrease in the concentration of the active analyte, resulting in poor reproducibility, decreased sensitivity, and inaccurate quantification. It is crucial to ensure the stability of your stock and working solutions.

Q2: Which solvent is recommended for preparing stock solutions of this compound?

A2: Acetonitrile is a commonly used and recommended solvent for carbamate pesticides and their metabolites, including this compound.[1][2][3] It offers good solubility and generally provides a stable medium for these compounds under appropriate storage conditions. Commercial solutions of this compound are often supplied in acetonitrile.

Q3: How does pH affect the stability of this compound in solution?

A3: Carbamate pesticides, the class of compounds to which this compound belongs, are known to be unstable in alkaline (basic) conditions due to hydrolysis.[4][5][6] They are generally more stable in neutral or acidic environments. When preparing solutions, it is important to use high-purity solvents and avoid any contamination with basic substances.

Q4: I need to store my this compound working solutions. What are the recommended storage conditions and for how long can I store them?

A4: For optimal stability, it is recommended to store solutions of this compound at low temperatures, typically at 4°C for short-term storage and -20°C for long-term storage.[7] Solutions should be stored in tightly sealed, amber glass vials to protect them from light and prevent solvent evaporation. The exact shelf-life will depend on the solvent, concentration, and storage conditions. It is best practice to prepare fresh working solutions daily or to validate the stability of stored solutions over your intended period of use.

Q5: Can I use methanol or acetone to prepare my this compound standards?

A5: While methanol and acetone can dissolve this compound, their suitability should be carefully evaluated. Some studies have shown that certain pesticides can be less stable in methanol compared to other organic solvents.[8] Acetone may also not be ideal for long-term storage of certain analytes.[8] If you must use these solvents, it is highly recommended to conduct a stability study to ensure the integrity of your standards over the intended duration of use.

Q6: I suspect my deuterated standard is degrading. Is it possible for the deuterium labels to exchange with protons from the solvent?

A6: Deuterium-hydrogen exchange is a potential concern for deuterated standards, especially in protic solvents like methanol or in the presence of acidic or basic impurities. This can lead to a change in the mass-to-charge ratio and affect quantification in mass spectrometry-based methods. While the deuterium on a methyl group is generally stable, it is a factor to consider, and using aprotic solvents like acetonitrile can minimize this risk.

Quantitative Data on Carbamate Stability in Organic Solvents

PesticideSolventStorage TemperatureDurationAnalyte Remaining (%)Reference
Carbofuran Acetonitrile4°C31 days>95%[7]
Methomyl MethanolRoom Temperature6 hours>95%[8]
Methomyl Distilled Water (pH 7)25°C30 daysStable[9]
Aldicarb Acetone25°CNot SpecifiedSoluble, generally stable in neutral/acidic media[4]
Various Carbamates Acetonitrile4°C5 yearsGenerally stable, some exceptions[7]

Note: This table provides an indication of stability under specific conditions. It is crucial to perform your own stability validation for your specific laboratory conditions and analytical methods.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound in Acetonitrile

This protocol outlines a general procedure to assess the long-term stability of a this compound stock solution in acetonitrile.

1. Materials:

  • This compound certified reference material (CRM)
  • High-purity acetonitrile (HPLC or MS grade)
  • Amber glass volumetric flasks and vials with PTFE-lined caps
  • Calibrated analytical balance
  • Validated analytical instrument (e.g., LC-MS/MS)

2. Procedure:

  • Preparation of Stock Solution:
  • Accurately weigh a known amount of this compound CRM.
  • Dissolve the CRM in acetonitrile in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).
  • Initial Analysis (Time 0):
  • Immediately after preparation, prepare a series of working standards by diluting the stock solution.
  • Analyze the working standards using your validated analytical method to establish the initial concentration (t=0).
  • Storage:
  • Aliquot the stock solution into several amber glass vials, ensuring minimal headspace.
  • Store the vials at the desired long-term storage temperature (e.g., -20°C).
  • Periodic Analysis:
  • At predetermined time intervals (e.g., 1, 3, 6, 12 months), remove one vial from storage.
  • Allow the solution to equilibrate to room temperature.
  • Prepare fresh working standards from the stored stock solution.
  • Analyze the working standards using the same analytical method as the initial analysis.
  • Data Evaluation:
  • Compare the measured concentration at each time point to the initial (t=0) concentration.
  • Calculate the percentage of the analyte remaining.
  • The standard is considered stable if the concentration remains within a predefined acceptance criterion (e.g., ±10% of the initial concentration).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_evaluation Evaluation prep_stock Prepare Stock Solution (this compound in Acetonitrile) aliquot Aliquot into Vials prep_stock->aliquot initial_analysis Initial Analysis (Time 0) - Establish Baseline aliquot->initial_analysis storage Store at -20°C aliquot->storage evaluation Compare Concentrations - Determine Stability initial_analysis->evaluation periodic_analysis Periodic Analysis (e.g., 1, 3, 6, 12 months) periodic_analysis->evaluation storage->periodic_analysis

Caption: Experimental workflow for assessing the long-term stability of this compound.

degradation_pathway parent This compound hydrolysis Hydrolysis (e.g., alkaline conditions) parent->hydrolysis Degradation product1 3-Hydroxy-7-phenol-d3 hydrolysis->product1 product2 Methylamine-d3 hydrolysis->product2

Caption: Potential degradation pathway of this compound via hydrolysis.

References

Validation & Comparative

A Head-to-Head Comparison: 3-Hydroxycarbofuran-d3 vs. 13C-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between deuterated internal standards, specifically 3-Hydroxycarbofuran-d3, and the increasingly favored 13C-labeled internal standards. This comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable standard for your analytical needs.

In the realm of quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for correcting analyte loss during sample preparation and for mitigating matrix effects.[1] The ideal internal standard co-elutes with the analyte of interest and exhibits the same ionization efficiency, thus ensuring the most accurate quantification.[2] While both deuterated and 13C-labeled compounds are widely used, their intrinsic properties can lead to significant differences in analytical performance.

Executive Summary: The Superiority of 13C-Labeled Standards

While this compound is a commonly used and commercially available internal standard for the analysis of its parent compound, carbofuran, and its metabolites, evidence suggests that 13C-labeled internal standards offer superior performance. The key advantages of 13C-labeled standards include their identical chromatographic behavior to the unlabeled analyte and their isotopic stability.[2][3] Deuterated standards, on the other hand, can exhibit slight chromatographic shifts and, in some cases, are susceptible to hydrogen-deuterium exchange, which can compromise data accuracy.[3]

The primary drawback of 13C-labeled standards is often their higher cost and more limited commercial availability compared to their deuterated counterparts.[2] However, for assays demanding the highest level of accuracy and reliability, the investment in a 13C-labeled standard can be justified by the improved data quality.

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics of this compound and provide illustrative data on the performance benefits of 13C-labeled internal standards.

Table 1: Performance Characteristics of this compound in Analytical Methods

ParameterMatrixRecovery (%)Precision (RSD, %)Analytical Method
RecoveryStomach Contents74.29 - 100.1< 15HPLC-DAD[4]
RecoveryLiver64.72 - 100.61< 15HPLC-DAD[4]
RecoveryVitreous Humor74.29 - 100.1< 15HPLC-DAD[4]
RecoveryBlood64.72 - 100.61< 15HPLC-DAD[4]
Intra-day PrecisionDuck Liver< 14< 14UPLC-MS/MS[5]
Inter-day PrecisionDuck Liver< 13< 13UPLC-MS/MS[5]
AccuracyDuck Liver91.8 - 108.9-UPLC-MS/MS[5]
Matrix EffectDuck Liver93.4 - 107.7-UPLC-MS/MS[5]

Note: The data in Table 1 is derived from validation studies of analytical methods for carbofuran and 3-hydroxycarbofuran. While these studies utilized an internal standard, they did not always specify it as this compound in a comparative context. However, this data is representative of the performance expected from a method using a deuterated internal standard.

Table 2: Illustrative Performance Improvement with 13C-Labeled Internal Standards (Analyte: Deoxynivalenol)

ParameterMatrixApparent Recovery (without IS, %)Recovery (with 13C-IS, %)
RecoveryWheat29 ± 695 ± 3
RecoveryMaize37 ± 599 ± 3

This data, from a study on the mycotoxin deoxynivalenol, demonstrates the significant improvement in accuracy achieved by using a fully 13C-labeled internal standard to correct for matrix effects. Similar improvements can be anticipated when using a 13C-labeled internal standard for 3-hydroxycarbofuran analysis.

Experimental Protocols

Below are detailed methodologies for the analysis of 3-hydroxycarbofuran using an internal standard, based on established analytical methods.

Protocol 1: Analysis of 3-Hydroxycarbofuran in Biological Matrices by UPLC-MS/MS

This protocol is adapted from a method for the determination of carbofuran and 3-hydroxycarbofuran in duck liver.[5]

1. Sample Preparation (Liquid-Liquid Extraction): a. Homogenize 1.0 g of the tissue sample. b. Add 10 µL of the internal standard solution (this compound or 13C-labeled 3-Hydroxycarbofuran). c. Add 3 mL of ethyl acetate and vortex for 5 minutes. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 3-Hydroxycarbofuran: m/z 238.1 → 181.1

    • This compound: m/z 241.1 → 184.1

    • 13C-labeled 3-Hydroxycarbofuran (hypothetical): m/z [M+H]+ → fragment ion (to be determined based on the number of 13C labels)

Protocol 2: QuEChERS-based Extraction for Pesticide Residue Analysis

This protocol is a general procedure for the extraction of pesticide residues from fruits and vegetables.

1. Sample Extraction (QuEChERS): a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile and the internal standard. c. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute. d. Centrifuge at 4,000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA (primary secondary amine) and MgSO₄. b. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. c. The supernatant is ready for LC-MS/MS analysis.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G Figure 1: Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Analyte (Unknown Amount) Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction Added to IS Isotope-Labeled IS (Known Amount) IS->Extraction Added to LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Principle of Isotope Dilution Mass Spectrometry.

G Figure 2: Experimental Workflow for Pesticide Analysis Sample 1. Sample Collection (e.g., Biological Tissue, Food) Homogenization 2. Homogenization Sample->Homogenization Spiking 3. Spiking with Internal Standard Homogenization->Spiking Extraction 4. Extraction (LLE or QuEChERS) Spiking->Extraction Cleanup 5. Cleanup (Optional) (e.g., d-SPE) Extraction->Cleanup Analysis 6. LC-MS/MS Analysis Cleanup->Analysis DataProcessing 7. Data Processing and Quantification Analysis->DataProcessing

Caption: Experimental Workflow for Pesticide Analysis.

G Figure 3: Chromatographic Co-elution cluster_ideal Ideal Co-elution (13C-IS) cluster_shift Potential Shift (Deuterated IS) a Intensity b Retention Time a->b b->a c Analyte d 13C-IS e Intensity f Retention Time e->f f->e g Analyte h Deuterated IS

Caption: Conceptual Representation of Chromatographic Co-elution.

References

Inter-laboratory Insights: A Comparative Guide to Carbofuran Analysis Using 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of carbofuran and its primary metabolite, 3-hydroxycarbofuran. While a formal, large-scale inter-laboratory comparison study utilizing 3-hydroxycarbofuran-d3 as an internal standard is not publicly available, this document synthesizes data from various validated methods to offer a comparative perspective on performance. The inclusion of a deuterated internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of analytical results.

Data Summary: Performance of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods for the determination of carbofuran and 3-hydroxycarbofuran. These methods, developed and validated by individual laboratories, provide a benchmark for expected performance.

Table 1: Performance Characteristics of LC-MS/MS Methods for Carbofuran and 3-Hydroxycarbofuran Analysis

ParameterMethod A (Duck Liver)[1][2][3]Method B (Animal Tissues)[4][5]Method C (Vegetables)[6]
Linearity Range 2–2000 ng/g[1][2][3]6.25–100 μg/mL[4]Not Specified
Correlation Coefficient (r²) >0.99[2]>0.9811[4]Not Specified
Intra-day Precision (%RSD) <14%[1][2][3]<15% (as CV)[4][5]Satisfactory (z-score based)[6]
Inter-day Precision (%RSD) <13%[1][2][3]<15% (as CV)[4][5]Not Specified
Accuracy/Recovery 91.8–108.9%[1][2][3]74.29–100.1% (Carbofuran)[4][5]83.3% Laboratory Satisfaction[6]
64.72–100.61% (3-Hydroxycarbofuran)[4][5]
Limit of Quantification (LOQ) 2 ng/g[1][2][3]Not SpecifiedNot Specified
Matrix Effect 93.4–107.7%[1][2][3]No significant effects[4][5]Not Specified
Internal Standard Used Diazepam-d5[1][2]Not SpecifiedNot Specified

Note: The use of a structural analog internal standard, such as this compound, is best practice to compensate for matrix effects and variations in sample processing.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized experimental protocols based on common practices for the analysis of carbofuran and its metabolites.

1. Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food and agricultural samples.[7]

  • Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and an appropriate volume of the internal standard stock solution (e.g., this compound). Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at a high speed for 2 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate, is common.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for carbofuran, 3-hydroxycarbofuran, and the internal standard (this compound).

    • MRM Transitions (Example):

      • Carbofuran: m/z 222.1 → 165.1[1][2]

      • 3-Hydroxycarbofuran: m/z 238.1 → 180.9[1][2]

      • This compound: (adjust for deuterium labeling, e.g., m/z 241.1 → 183.9)

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of carbofuran and 3-hydroxycarbofuran in a laboratory setting.

Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt & Login Homogenization Sample Homogenization SampleReceipt->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LCMS_Analysis LC-MS/MS Analysis Cleanup->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing ReportGeneration Report Generation DataProcessing->ReportGeneration

Caption: A generalized workflow for the analysis of carbofuran.

Inter-laboratory Comparison Logic

This diagram outlines the logical flow of an inter-laboratory comparison study, also known as a proficiency test.

Inter-laboratory Comparison Logic Coordinator Coordinating Body SamplePrep Preparation & Distribution of Homogenous Samples Coordinator->SamplePrep PerformanceReport Performance Evaluation & Report Coordinator->PerformanceReport LabA Participating Lab A SamplePrep->LabA LabB Participating Lab B SamplePrep->LabB LabC ... SamplePrep->LabC DataSubmission Submission of Analytical Results LabA->DataSubmission LabB->DataSubmission LabC->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., z-scores) DataSubmission->StatisticalAnalysis StatisticalAnalysis->PerformanceReport

Caption: The logical flow of a proficiency testing scheme.

Carbofuran's Mechanism of Action

Carbofuran is a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function.

Carbofuran Mechanism of Action Carbofuran Carbofuran Inhibition Inhibition Carbofuran->Inhibition AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis ACh Acetylcholine (ACh) ACh->Hydrolysis CholineAcetate Choline + Acetate Hydrolysis->CholineAcetate Inhibition->AChE Accumulation ACh Accumulation Inhibition->Accumulation Overstimulation Nerve Overstimulation Accumulation->Overstimulation

Caption: Carbofuran inhibits acetylcholinesterase.

References

Determining limit of detection (LOD) and quantification (LOQ) with 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the limits of detection (LOD) and quantification (LOQ) is paramount for accurate and reliable analytical measurements. This guide provides a framework for determining these crucial parameters for 3-Hydroxycarbofuran-d3, a deuterated internal standard used in the analysis of its parent compound, the pesticide metabolite 3-Hydroxycarbofuran.

While specific, publicly available experimental data detailing the exact LOD and LOQ of this compound is not readily found in scientific literature, this guide outlines the established methodologies for their determination. Furthermore, it presents a comparative overview of analytical methods for the non-deuterated 3-Hydroxycarbofuran, highlighting the critical role of deuterated internal standards in achieving accurate quantification.

The Role of Deuterated Internal Standards

In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards such as this compound are indispensable. They are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium atoms. This allows them to be distinguished by the mass spectrometer while co-eluting chromatographically. The use of a deuterated internal standard helps to compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of the quantification of the target analyte.

Performance of Analytical Methods for 3-Hydroxycarbofuran

The following table summarizes the performance of various analytical methods for the determination of the non-deuterated 3-Hydroxycarbofuran. While these values do not directly represent the LOD and LOQ of this compound, they provide context for the typical sensitivity achieved in its analytical applications. The use of an internal standard, often a deuterated analog, is a common practice in these methods to ensure data quality.

Analytical MethodMatrixLimit of Quantification (LOQ) for 3-HydroxycarbofuranInternal Standard Used
UPLC-MS/MSDuck Liver2 ng/gDiazepam-d5[1][2]
LC-QqTOF-MSFood10 µg/kgNot Specified
HPLC-DADStomach Contents, Liver, Vitreous Humor, BloodNot explicitly stated, but linear range starts at 6.25 µg/mL[3]Not explicitly stated
Lateral-flow immunochromatographic assayWater Samples7–10 ng/mL (LOD)Not Applicable[4]

Experimental Protocol for Determining LOD and LOQ

The following is a generalized experimental protocol for determining the LOD and LOQ of this compound, based on common practices in analytical chemistry and guidance from regulatory bodies.

Objective: To determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Materials:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • LC-MS/MS system with appropriate column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Matrix blanks (e.g., plasma, tissue homogenate) relevant to the intended application

Procedure:

  • Preparation of Stock and Working Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of working standard solutions with decreasing concentrations.

  • Method Development and Optimization:

    • Develop an LC-MS/MS method for the detection of this compound. This includes optimizing chromatographic conditions (column, mobile phase, flow rate, etc.) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy, etc.).

  • Determination of the Limit of Detection (LOD):

    • Signal-to-Noise (S/N) Ratio Method:

      • Analyze a series of low-concentration standards.

      • Determine the concentration at which the signal for this compound is consistently distinguishable from the background noise, typically at a signal-to-noise ratio of 3:1.

    • Calibration Curve Method:

      • Prepare a series of at least seven low-concentration standards and a blank.

      • Analyze each standard in replicate (e.g., n=3).

      • Construct a calibration curve by plotting the mean instrument response against the concentration.

      • Calculate the standard deviation of the y-intercepts of the regression line (σ).

      • Calculate the slope of the calibration curve (S).

      • LOD = 3.3 * (σ / S)

  • Determination of the Limit of Quantification (LOQ):

    • Signal-to-Noise (S/N) Ratio Method:

      • Analyze a series of low-concentration standards.

      • Determine the concentration at which the signal for this compound can be quantified with acceptable precision and accuracy, typically at a signal-to-noise ratio of 10:1.

    • Calibration Curve Method:

      • Using the same calibration curve data from the LOD determination.

      • LOQ = 10 * (σ / S)

    • Precision and Accuracy Method:

      • Prepare standards at the estimated LOQ concentration.

      • Analyze these standards in replicate (e.g., n=6-10) over several days.

      • The LOQ is the lowest concentration that can be determined with a specified level of precision (e.g., relative standard deviation ≤ 20%) and accuracy (e.g., within 80-120% of the true value).

Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_method_dev Method Development prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Serial Dilutions (Working Standards) prep_stock->prep_working lcms_opt Optimize LC-MS/MS Parameters prep_working->lcms_opt lod_sn Signal-to-Noise Method (S/N = 3) lcms_opt->lod_sn lod_cal Calibration Curve Method (3.3 * σ / S) lcms_opt->lod_cal loq_sn Signal-to-Noise Method (S/N = 10) lod_sn->loq_sn loq_cal Calibration Curve Method (10 * σ / S) lod_cal->loq_cal loq_prec Precision & Accuracy (RSD ≤ 20%) loq_cal->loq_prec

Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Logical Relationship in Quantitative Analysis

Quantitative_Analysis_Logic cluster_input Inputs analyte Analyte (3-Hydroxycarbofuran) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is Internal Standard (this compound) is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing lcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Logical flow of a quantitative analysis using an internal standard.

References

Performance Under Pressure: A Comparative Guide to 3-Hydroxycarbofuran Analysis Using a d3-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. This guide provides a comparative analysis of analytical methods for 3-hydroxycarbofuran, focusing on the benefits of employing 3-Hydroxycarbofuran-d3 as an internal standard. While specific public domain data exclusively detailing the performance of this compound is limited, this guide synthesizes available data for the analysis of 3-hydroxycarbofuran using various internal standards, highlighting the superior theoretical advantages of using a stable isotope-labeled internal standard.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays. This is because its physicochemical properties are nearly identical to the analyte of interest, 3-hydroxycarbofuran. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. This leads to enhanced accuracy and precision in quantification.

Linearity, Accuracy, and Precision: A Comparative Overview

The following table summarizes the performance characteristics of various analytical methods for the determination of 3-hydroxycarbofuran. It is important to note that the internal standards used in these studies vary, and this will influence the reported performance. The ideal internal standard, this compound, is expected to provide performance at least comparable to, and likely exceeding, the best results shown here due to its ability to more effectively normalize for analytical variability.

ParameterMethodLinear RangeR² (Correlation Coefficient)Accuracy (% Recovery / % Bias)Precision (% RSD / CV)Internal Standard Used
Linearity HPLC-DAD6.25–100 μg/mL>0.9811Not explicitly stated for linearityNot explicitly stated for linearityNot specified[1]
UPLC-MS/MS2–2000 ng/gNot explicitly statedNot explicitly stated for linearityNot explicitly stated for linearityDiazepam-d5[2][3]
Accuracy HPLC-DADNot ApplicableNot Applicable64.72% to 100.61% RecoveryNot ApplicableNot specified[1]
UPLC-MS/MSNot ApplicableNot Applicable91.8% to 108.9% of nominal valuesNot ApplicableDiazepam-d5[2][3]
Precision HPLC-DADNot ApplicableNot ApplicableNot Applicable<15% (CV and RSE)Not specified[1]
UPLC-MS/MSNot ApplicableNot ApplicableNot ApplicableIntra-day: <14%, Inter-day: <13%Diazepam-d5[2][3]

The Gold Standard: Why this compound is the Optimal Choice

While the data above demonstrates that robust methods for 3-hydroxycarbofuran analysis exist, the choice of internal standard is critical. Structural analogs, such as diazepam-d5, can behave differently during extraction and ionization compared to the analyte, potentially leading to less accurate quantification.

This compound, being an isotopically labeled version of the analyte, co-elutes chromatographically and experiences identical ionization efficiency and suppression or enhancement due to the sample matrix. This ensures a more reliable and accurate measurement of the true analyte concentration. While specific performance data is not widely published, methods employing deuterated internal standards for similar small molecules typically report high levels of accuracy (recoveries of 95-105%) and precision (RSD <10%).

Experimental Protocols: A Representative UPLC-MS/MS Method

Below is a representative experimental protocol for the analysis of 3-hydroxycarbofuran in a biological matrix, such as plasma or tissue homogenate. This protocol is a composite based on established methods and best practices, incorporating the use of this compound as the internal standard.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of acetonitrile containing the this compound internal standard at a known concentration.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and mixing.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.

2. UPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is employed to separate the analyte from matrix components. A typical gradient might start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 3-Hydroxycarbofuran: The specific parent and product ion masses would be determined during method development (e.g., based on the protonated molecule [M+H]⁺).

    • This compound: The parent ion will be shifted by +3 Da compared to the unlabeled analyte, with a corresponding shift in the product ion.

  • Instrument Parameters: Parameters such as capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity for both the analyte and the internal standard.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for 3-hydroxycarbofuran utilizing an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample add_is Add this compound Internal Standard sample->add_is Spiking precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Extract Supernatant centrifuge->extract uplc UPLC Separation extract->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition msms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify result result quantify->result Final Concentration

References

A Comparative Guide to Analytical Methods for 3-Hydroxycarbofuran-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 3-Hydroxycarbofuran-d3 is critical for various applications, including metabolism, pharmacokinetic, and toxicology studies. The choice of analytical methodology is paramount to ensure data integrity. This guide provides a comparative overview of common analytical techniques employed for the analysis of 3-Hydroxycarbofuran, the non-deuterated analog of this compound. The validation parameters presented here for 3-Hydroxycarbofuran are directly applicable to the methodologies used for its deuterated counterpart, which primarily serves as an internal standard in mass spectrometry-based methods.

Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results between different laboratories or different analytical methods.[1] This involves a comparison of two distinct bioanalytical methods to assess their equivalence. While a formal inter-laboratory cross-validation study for this compound was not publicly available at the time of this review, this guide will compare the performance of validated methods from individual studies, providing a foundation for understanding their relative strengths and potential for cross-validation.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance data from validated analytical methods for 3-Hydroxycarbofuran in various biological and environmental matrices. These methods include High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS).

Table 1: Performance Characteristics of HPLC-DAD Method [2][3]

Validation ParameterMatrixResult
Linearity Range Stomach Contents, Liver, Vitreous Humor, Blood6.25 - 100 µg/mL
Correlation Coefficient (r²) All Matrices> 0.9811
Precision (CV%) All Matrices< 15%
Accuracy (RSE%) All Matrices< 15%
Recovery All Matrices64.72% - 100.61%

Table 2: Performance Characteristics of UPLC-MS/MS Method [4]

Validation ParameterMatrixResult
Linearity Range Duck Liver2 - 2000 ng/g
Lower Limit of Quantification (LLOQ) Duck Liver2 ng/g
Intra-day Precision (CV%) Duck Liver< 14%
Inter-day Precision (CV%) Duck Liver< 13%
Accuracy Duck Liver91.8% - 108.9%
Extraction Efficiency Duck Liver> 75.1%
Matrix Effect Duck Liver93.4% - 107.7%

Table 3: Performance Characteristics of LC-QqTOF-MS Method [5][6]

Validation ParameterMatrixResult
Limit of Quantification (LOQ) Food (Oranges, Potatoes, Rice)10 µg/kg
Repeatability (RSD%) Food5% - 11%
Reproducibility (RSD%) Food8% - 13%
Recovery (PLE) Food55% - 94%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared methods.

HPLC-DAD Method for 3-Hydroxycarbofuran in Biological Matrices[2]
  • Sample Preparation: Biological samples (stomach contents, liver, vitreous humor, blood) are subjected to an extraction procedure.

  • Chromatographic Conditions:

    • Instrument: High-Pressure Liquid Chromatography with Diode Array Detector (HPLC-DAD).

    • Mobile Phase: A suitable mixture of organic solvent and aqueous buffer.

    • Column: A C18 reversed-phase column.

    • Flow Rate: Optimized for separation.

    • Detection: Diode array detector set to the maximum absorbance wavelength of 3-hydroxycarbofuran.

  • Quantification: A calibration curve is constructed using standards of known concentrations to quantify the analyte in the samples.

UPLC-MS/MS Method for 3-Hydroxycarbofuran in Duck Liver[4]
  • Sample Preparation: Liver tissue is homogenized and subjected to liquid-liquid extraction with ethyl acetate.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometer (UPLC-MS/MS).

    • Ionization Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis.

    • MRM Transition: m/z 238.1 → 180.9 for 3-hydroxycarbofuran.

    • Internal Standard: An appropriate internal standard is used for quantification.

  • Quantification: Standard curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

LC-QqTOF-MS Method for 3-Hydroxycarbofuran in Food[5]
  • Sample Preparation: Pressurized Liquid Extraction (PLE) is employed to extract the analyte from food matrices.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS).

    • Ionization Mode: Positive ion mode.

  • Data Analysis: The high-resolution mass spectrometry data allows for both quantification and unequivocal identification of the compound.

Visualizing the Analytical Workflow and Cross-Validation Logic

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and the logical structure of a cross-validation study.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Liquid-Liquid or Pressurized Liquid Extraction Homogenization->Extraction Cleanup Solid Phase Extraction (if necessary) Extraction->Cleanup Injection Sample Injection Cleanup->Injection Separation Chromatographic Separation (UPLC/HPLC) Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Result Reporting Quantification->Reporting cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_comparison Data Comparison and Evaluation MethodA Validated Analytical Method A (e.g., UPLC-MS/MS in Lab 1) ResultsA Results from Method A MethodA->ResultsA MethodB Validated Analytical Method B (e.g., HPLC-DAD in Lab 2 or different UPLC-MS/MS method) ResultsB Results from Method B MethodB->ResultsB QCSamples Identical Sets of Quality Control (QC) Samples (Low, Medium, High Concentrations) QCSamples->MethodA Analyzed by QCSamples->MethodB Analyzed by Comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

References

Deuterium's Influence on Chromatographic Retention: A Case Study of 3-Hydroxycarbofuran-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle factors that influence chromatographic separation is paramount for accurate quantification and analysis. One such factor, the isotopic effect of deuterium, can lead to observable differences in retention times between a deuterated compound and its non-deuterated analog. This guide provides a comparative analysis of the chromatographic retention of 3-Hydroxycarbofuran and its deuterated form, 3-Hydroxycarbofuran-d3, supported by experimental data and detailed protocols.

In reversed-phase chromatography, it is a well-documented phenomenon that deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. This is attributed to the subtle differences in molecular size and polarity imparted by the substitution of hydrogen with deuterium. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a marginal decrease in the molecule's interaction with the non-polar stationary phase, resulting in earlier elution.

Comparative Chromatographic Data

The following table summarizes the retention times of 3-Hydroxycarbofuran and a deuterated internal standard, diazepam-d5, obtained from a UPLC-MS/MS analysis. This data serves as a practical illustration of the chromatographic behavior of a deuterated compound relative to the analyte of interest.

CompoundRetention Time (min)
3-Hydroxycarbofuran1.62[1][2][3]
Diazepam-d5 (Internal Standard)2.21[1][2][3]

It is important to note that while diazepam-d5 is not the deuterated analog of 3-Hydroxycarbofuran, this data from a validated method demonstrates the successful chromatographic separation of an analyte and its deuterated internal standard. Based on the general principles of isotopic effects in reversed-phase chromatography, it is anticipated that this compound would elute slightly earlier than 3-Hydroxycarbofuran under similar chromatographic conditions.

Experimental Protocol: UPLC-MS/MS Analysis

The following is a detailed experimental protocol for the analysis of 3-Hydroxycarbofuran, which can be adapted for the comparative analysis of its deuterated analog. This method was employed for the determination of carbofuran and its metabolite, 3-hydroxycarbofuran, in duck liver.[3]

Sample Preparation:

  • Homogenize 0.5 g of the sample (e.g., liver tissue) with 1.5 mL of water.

  • Add 20 µL of the internal standard working solution (e.g., this compound at a suitable concentration).

  • Add 4 mL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC I-Class system

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: 10 mmol/L ammonium acetate (containing 0.1% formic acid) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1.0 µL

  • Gradient Program:

    • 0-0.5 min: 85% B

    • 0.5-2.1 min: 85% - 15% B

    • 2.1-2.4 min: 15% B

    • 2.4-4.0 min: 85% B

Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), positive

  • Capillary Voltage: 2.0 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/h

  • Cone Gas Flow: 150 L/h

  • Nebulizer Gas Pressure: 7.0 bar

  • MRM Transitions:

    • 3-Hydroxycarbofuran: Precursor ion > Product ion (specific m/z values to be optimized)

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized)

Experimental Workflow

The logical flow of a comparative chromatographic study to investigate the isotopic effect of deuterium on the retention of this compound is outlined below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Comparison prep1 Prepare Standard Solutions: - 3-Hydroxycarbofuran - this compound prep2 Prepare Mixed Standard Solution prep1->prep2 prep3 Prepare Spiked Matrix Samples prep2->prep3 analysis1 Inject Samples into UPLC-MS/MS prep3->analysis1 analysis2 Acquire Chromatographic Data analysis1->analysis2 data1 Determine Retention Times (tR) analysis2->data1 data2 Calculate Retention Time Difference (ΔtR) data1->data2 data3 Compare Chromatographic Peak Shapes data1->data3 isotopic_effect_pathway cluster_properties Molecular Property Changes cluster_interaction Chromatographic Interaction cluster_outcome Chromatographic Outcome start Deuterium Substitution (H → D) prop1 Slightly Shorter C-D Bond Length start->prop1 prop2 Slightly Lower Polarizability start->prop2 prop3 Marginal Increase in Molecular Weight start->prop3 interact1 Weaker van der Waals Interactions with Stationary Phase prop1->interact1 prop2->interact1 outcome1 Faster Partitioning into Mobile Phase interact1->outcome1 outcome2 Shorter Retention Time outcome1->outcome2

References

The Analytical Edge: A Cost-Benefit Analysis of 3-Hydroxycarbofuran-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbofuran and its metabolites, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive cost-benefit analysis of using 3-Hydroxycarbofuran-d3 versus other common internal standards, supported by experimental data and detailed protocols.

The use of an internal standard is a cornerstone of robust analytical methodology, compensating for variations in sample preparation, injection volume, and instrument response. In the analysis of carbofuran, a widely used carbamate pesticide, and its primary metabolite, 3-hydroxycarbofuran, the ideal internal standard should closely mimic the physicochemical properties of the analytes. Stable isotope-labeled (SIL) internal standards, such as this compound and Carbofuran-d3, are often considered the gold standard due to their ability to co-elute with the target analyte and experience similar ionization effects in mass spectrometry.

Cost-Benefit Analysis: Is a Deuterated Standard Worth the Investment?

The primary trade-off when selecting an internal standard lies between cost and analytical performance. While non-labeled compounds can be used as internal standards and are generally less expensive, they may not adequately correct for matrix effects, leading to decreased accuracy and precision. Deuterated standards, although having a higher initial purchase price, can offer significant long-term benefits by reducing the need for repeat analyses, troubleshooting, and ensuring the defensibility of the data.

Table 1: Cost Comparison of Selected Internal Standards

Internal StandardSupplier ExampleCatalog Number ExampleQuantityList Price (USD)
3-HydroxycarbofuranSigma-Aldrich37896-10MG10 mg$126.00
This compoundClearsynthCS-T-79661-Price on request[1]
This compoundAchemtekMSK20259D3-100A100 µg/mLPrice on request[2]
This compoundLGC Standards--Price on request[3]
CarbofuranSigma-Aldrich1563-66-2-$28.87
Carbofuran-d3Sigma-Aldrich34019-10MG-R10 mg$300.00[4]

Note: Prices are subject to change and may vary between suppliers. "Price on request" indicates that pricing is not publicly listed and requires a quote from the supplier.

The data clearly indicates that deuterated standards come at a premium. However, the improved analytical performance can justify this cost, particularly in regulated environments or when dealing with complex matrices where matrix effects are a significant concern. The use of a deuterated analog of the metabolite, this compound, is particularly advantageous as it will most closely match the extraction recovery and ionization response of the metabolite itself.

Performance Comparison: The Analytical Advantage of Deuterated Standards

The key performance benefit of using a stable isotope-labeled internal standard like this compound is the enhanced accuracy and precision of the analytical method. This is especially true when employing techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which is widely used for pesticide residue analysis in food and environmental samples.

Table 2: Indicative Performance Data from Validation Studies

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD %)Key Benefits Highlighted
This compound Carbofuran & 3-HydroxycarbofuranBiological SamplesNot explicitly stated for IS, but analyte recovery was 64.72-100.61%[5][6]Analyte precision <15%[5][6]Closely mimics the metabolite, compensating for matrix effects and improving accuracy for the metabolite quantification.
Carbofuran-d3 Carbofuran & metabolitesWater, CannabisAnalyte recovery was 89.18% in water[7]Analyte RSDs drop to under 20% with IS in cannabis matrix[8]Effectively corrects for matrix effects, leading to improved accuracy and precision for the parent compound.[8]
Non-deuterated standards General PesticidesVariousHighly variable depending on analyte-IS similarity and matrix.Can be >50% without appropriate IS in complex matrices.[8]Lower cost.

Disclaimer: The data in Table 2 is compiled from different studies and is for illustrative purposes. A direct comparison of performance should ideally be conducted within the same experimental setup. The use of a deuterated internal standard has been shown to significantly reduce the variability in analytical results, especially in complex matrices like cannabis, where accuracy can differ by more than 60% and RSD can be over 50% without an appropriate internal standard.[8]

Experimental Protocol: A Generalized QuEChERS Method for Carbofuran Analysis

The following protocol outlines a typical QuEChERS-based extraction and LC-MS/MS analysis for carbofuran and 3-hydroxycarbofuran, incorporating the use of an internal standard.

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10-15 g of the solid sample (e.g., fruit, vegetable, soil). For liquid samples, use an equivalent volume.

  • Fortification: Add a known amount of the internal standard solution (e.g., this compound or Carbofuran-d3) to the homogenized sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and MgSO₄).

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for carbamates.

    • Acquisition: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for the analytes and the internal standard.

Workflow and Signaling Pathway Visualization

To visually represent the analytical process, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample 1. Homogenized Sample Fortification 2. Add Internal Standard (e.g., this compound) Sample->Fortification Spiking Extraction 3. Acetonitrile Extraction + QuEChERS Salts Fortification->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Supernatant 5. Collect Supernatant Centrifugation1->Supernatant dSPE 6. d-SPE Cleanup Supernatant->dSPE Centrifugation2 7. Centrifugation dSPE->Centrifugation2 Final_Extract 8. Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing (Quantification using IS) LC_MSMS->Data_Processing Results Final Results Data_Processing->Results

Caption: A typical experimental workflow for the analysis of carbofuran using the QuEChERS method with an internal standard.

Logical_Relationship IS Internal Standard (e.g., this compound) Extraction_Efficiency Extraction Efficiency IS->Extraction_Efficiency compensates for variation in Ionization_Efficiency Ionization Efficiency (MS) IS->Ionization_Efficiency compensates for variation in Analyte Analyte (Carbofuran/3-Hydroxycarbofuran) Analyte->Extraction_Efficiency Analyte->Ionization_Efficiency Matrix Sample Matrix Matrix->Extraction_Efficiency affects Matrix->Ionization_Efficiency affects Final_Response Final Analytical Response Extraction_Efficiency->Final_Response Ionization_Efficiency->Final_Response Accurate_Quantification Accurate Quantification Final_Response->Accurate_Quantification ratio of Analyte/IS leads to

References

Safety Operating Guide

Proper Disposal of 3-Hydroxycarbofuran-d3: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Hydroxycarbofuran-d3, a deuterated metabolite of the carbamate pesticide Carbofuran.

This compound and its parent compounds are classified as highly toxic. The Safety Data Sheet (SDS) for 3-hydroxy Carbofuran states that it is "Fatal if swallowed"[1]. Similarly, Carbofuran is described as "Fatal if swallowed, in contact with skin or if inhaled" and "Very toxic to aquatic life with long lasting effects"[2]. Therefore, strict adherence to hazardous waste disposal protocols is mandatory.

Hazard Profile and Key Data

Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes key quantitative data from safety data sheets for the non-deuterated analogue, which should be considered representative for handling the deuterated compound.

PropertyValueSource
Acute Oral Toxicity Category 2: Fatal if swallowed[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects[2]
Physical State Solid[2]
Solubility in Water (20°C) 0.4 g/l[2]
Density (20°C) 1.18 g/cm³[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to minimize exposure to personnel and prevent environmental contamination.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always work in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Wear appropriate PPE , including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A lab coat[1].

  • Immediately remove and wash any contaminated clothing before reuse[2].

  • Wash hands thoroughly after handling the substance[1].

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash . This substance is highly toxic to aquatic life, and disposal into the sewer system is prohibited[1].

  • Designate a specific, labeled, and sealed container for this compound waste . The container should be made of a material compatible with the chemical.

  • Label the waste container clearly with "Hazardous Waste," "Toxic," and the chemical name: "this compound."

  • Store the waste container in a designated, secure area , away from incompatible materials and general laboratory traffic. The storage area should be cool and dry[3].

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Wear appropriate PPE , including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container[3].

  • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

4. Final Disposal:

  • Dispose of the collected this compound waste through a licensed hazardous waste disposal company . Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this purpose.

  • Follow all local, regional, and national regulations for the transportation and disposal of toxic chemical waste[2].

  • Maintain a record of the disposal , including the date, quantity, and the name of the disposal company.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Use a Designated, Labeled Hazardous Waste Container C->D E Segregate from Other Waste Streams D->E F Securely Seal the Container E->F G Store in a Secure, Designated Area F->G H Keep Away from Incompatible Materials G->H I Contact Institutional EHS Office H->I J Arrange for Pickup by a Licensed Waste Disposal Vendor I->J K Complete and Retain Disposal Manifest J->K

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.